Disodium azelate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYNUCAKHMSPCY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-99-9 (Parent) | |
| Record name | Disodium azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889659 | |
| Record name | Nonanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17265-13-3 | |
| Record name | Disodium azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P4H8NH3UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Disodium Azelate for Research
For Researchers, Scientists, and Drug Development Professionals
Disodium azelate, the sodium salt of the dicarboxylic acid azelaic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries. Its primary advantage over its parent acid lies in its significantly enhanced aqueous solubility, which facilitates its incorporation into various formulations. In biological systems, it serves as a precursor to azelaic acid, the active moiety responsible for its therapeutic effects. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
This compound is typically a white to pale yellow crystalline powder.[1] The conversion of azelaic acid to its disodium salt form dramatically increases its solubility in water, a key feature for formulation development.[2]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. For comparative purposes, the properties of its parent compound, azelaic acid, are also included where relevant.
Table 1: General Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | disodium;nonanedioate[3] |
| CAS Number | 17265-13-3[4] |
| Molecular Formula | C₉H₁₄Na₂O₄[1] |
| Molecular Weight | 232.18 g/mol [2] |
| Appearance | White to pale yellow crystalline powder[1] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Conditions |
| Water Solubility | ~180 g/L[5] | Standard Conditions |
| Solubility in Other Solvents | Soluble in ethanol; Slightly soluble in ethyl ether, benzene, DMSO[1] | Standard Conditions |
| LogP (Octanol/Water Partition Coefficient) | -0.78310 (Estimated)[1] | N/A |
| pKa (of parent azelaic acid) | pKa₁ = 4.55, pKa₂ = 5.50[5] | N/A |
Table 3: Other Relevant Physicochemical Data
| Property | Value |
| Topological Polar Surface Area (TPSA) | 80.3 Ų[6] |
| Hydrogen Bond Donor Count | 0[6] |
| Hydrogen Bond Acceptor Count | 4[6] |
| Rotatable Bond Count | 6[6] |
| Melting Point | ~106 °C[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the physicochemical properties of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound through the neutralization of azelaic acid.
Materials:
-
Azelaic acid (C₉H₁₆O₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of azelaic acid in deionized water. Heating the mixture to 50–60°C can aid in dissolution.[2]
-
Neutralization: Prepare a standardized aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the azelaic acid solution while stirring continuously and monitoring the pH.[2]
-
pH Adjustment: Continue the addition of the sodium hydroxide solution until the pH of the mixture stabilizes between 7.0 and 7.5. This indicates the complete neutralization of both carboxylic acid groups.[2]
-
Isolation: Concentrate the resulting aqueous solution of this compound by removing the water under reduced pressure using a rotary evaporator.[2]
-
Crystallization and Drying: Allow the concentrated solution to cool to induce crystallization. The resulting crystals can be collected by filtration and dried in a vacuum oven.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water.
Materials:
-
This compound
-
Deionized water
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. This creates a slurry.
-
Equilibration: Place the flask in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.[8]
-
Filtration: Carefully draw the supernatant and filter it through a syringe filter to remove any remaining solid particles.[8]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.[8]
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.
Protocol 3: Melting Point Determination (Capillary Method)
Objective: To determine the melting point of this compound.
Materials:
-
This compound, finely powdered
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form.[9]
-
Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[10]
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.[11]
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate determination.[11]
-
Observation: Record the temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample has completely melted. This range is the melting point.[11] For a pure substance, this range should be narrow.[9]
Protocol 4: pKa Determination of Parent Azelaic Acid (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of azelaic acid.
Materials:
-
Azelaic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of azelaic acid in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[12] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12]
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the buret containing the standardized NaOH solution above the beaker.
-
Titration: With continuous stirring, add small, precise volumes of the NaOH solution to the azelaic acid solution.[13]
-
Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration until the pH has passed the expected equivalence points and stabilized at a higher value.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points. For a dicarboxylic acid like azelaic acid, there will be two equivalence points and two corresponding pKa values. The first derivative of the titration curve can be used to accurately locate the equivalence points.[14]
Visualizations
Signaling Pathways
In biological systems, this compound dissociates to yield azelate, which is the active form. Azelaic acid exerts its therapeutic effects through multiple mechanisms, including anti-inflammatory and anti-pigmentary actions.
Caption: Dual signaling pathways of azelaic acid in anti-inflammatory and anti-pigmentary actions.
Experimental Workflow
The development of a topical formulation containing this compound involves a structured workflow from initial concept to final product testing.
Caption: A typical workflow for the development and testing of a this compound topical formulation.
References
- 1. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Azelaic Acid in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. edisco.it [edisco.it]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide to the Synthesis of Disodium Azelate from Azelaic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of disodium azelate from its parent compound, azelaic acid. The primary synthesis route is a straightforward acid-base neutralization reaction. This document outlines the fundamental chemical principles, a detailed experimental protocol, and the physicochemical properties of the involved compounds.
Introduction
This compound, the disodium salt of azelaic acid, is a valuable compound in various fields, including pharmaceuticals and cosmetics. Its enhanced aqueous solubility compared to azelaic acid makes it a preferred ingredient in many formulations.[1][2] Azelaic acid itself is a naturally occurring dicarboxylic acid known for its therapeutic properties.[3] The synthesis of this compound is achieved through a neutralization reaction of azelaic acid with a sodium base, most commonly sodium hydroxide.[3][4]
Physicochemical Data
A thorough understanding of the physicochemical properties of both the reactant and the product is crucial for successful synthesis and formulation. The following tables summarize the key properties of azelaic acid and this compound.
Table 1: Physicochemical Properties of Azelaic Acid
| Property | Value | Reference |
| IUPAC Name | Nonanedioic acid | N/A |
| CAS Number | 123-99-9 | [5] |
| Molecular Formula | C₉H₁₆O₄ | [6] |
| Molecular Weight | 188.22 g/mol | [4][6] |
| Appearance | White crystalline powder/flakes | N/A |
| Solubility in Water | 2.1 - 2.4 g/L at 20°C | [4] |
| 8.2 g/L at 50°C | [4] | |
| pKa₁ | 4.55 | [7] |
| pKa₂ | 5.50 | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Disodium nonanedioate | N/A |
| CAS Number | 17265-13-3 | [1][8] |
| Molecular Formula | C₉H₁₄Na₂O₄ | [2] |
| Molecular Weight | 232.18 g/mol | [2][3] |
| Appearance | White to pale yellow powder | [1][3] |
| Solubility in Water | ~180 g/L | [4][9] |
| Actives % | ≥95.0 | [3] |
Synthesis of this compound
The synthesis of this compound is based on the neutralization of the two carboxylic acid groups of azelaic acid with two molar equivalents of sodium hydroxide. The reaction is typically carried out in an aqueous solution.
C₉H₁₆O₄ (Azelaic Acid) + 2 NaOH (Sodium Hydroxide) → C₉H₁₄Na₂O₄ (this compound) + 2 H₂O (Water)
This protocol details the laboratory-scale synthesis of this compound. The reaction is expected to have a high, near-quantitative yield, with the final purity largely dependent on the purity of the starting materials and the solvent.
Materials:
-
Azelaic acid (C₉H₁₆O₄)
-
Sodium hydroxide (NaOH), pellets or standardized solution
-
Deionized water
-
Heating mantle with magnetic stirrer
-
pH meter
-
Glassware (beaker, graduated cylinder, etc.)
-
Rotary evaporator (for isolation of the solid product)
Procedure:
-
Dissolution of Azelaic Acid:
-
Weigh a specific amount of azelaic acid (e.g., 18.82 g, 0.1 mol) and transfer it to a beaker.
-
Add deionized water to the beaker. As azelaic acid has low solubility in cold water, gentle heating is required. Heat the mixture to 50–60°C while stirring continuously with a magnetic stirrer until the azelaic acid is completely dissolved.[1][2]
-
-
Preparation of Sodium Hydroxide Solution:
-
Calculate the stoichiometric amount of sodium hydroxide required to neutralize the azelaic acid. For every 1 mole of azelaic acid, 2 moles of sodium hydroxide are needed. For 0.1 mol of azelaic acid, 8.00 g (0.2 mol) of NaOH is required.
-
Carefully weigh the sodium hydroxide pellets and dissolve them in a separate beaker containing deionized water. The dissolution of NaOH is an exothermic process.
-
-
Neutralization Reaction:
-
Slowly add the sodium hydroxide solution to the dissolved azelaic acid solution while continuously stirring.
-
Monitor the pH of the reaction mixture using a calibrated pH meter.
-
Continue to add the NaOH solution incrementally until the pH stabilizes in the range of 7.0-7.5, which indicates the complete neutralization of both carboxylic acid groups.[1]
-
-
Isolation of this compound:
-
Once the neutralization is complete, the resulting aqueous solution contains this compound.
-
To obtain the solid product, the water can be removed using a rotary evaporator under reduced pressure.
-
The resulting solid is this compound, which can be further dried in a vacuum oven.
-
Purification (Optional):
For applications requiring higher purity, the synthesized this compound can be purified by recrystallization. A suitable solvent system would need to be determined, likely involving a mixture of a good solvent (like water) and a poor solvent to induce crystallization upon cooling.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Relationship between azelaic acid and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 132499-85-5 | Benchchem [benchchem.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Azelaic Acid | The Formulator Shop [theformulatorshop.com]
- 6. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROCESS AZEPUR99 - Azelaic [azelaic.com]
- 8. This compound | 17265-13-3 [amp.chemicalbook.com]
- 9. Azeco Cosmeceuticals [azelaicacid.cld.bz]
Disodium Azelate: An In-depth Technical Guide on its Mechanism of Action in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium azelate, the water-soluble salt of azelaic acid, is a multifunctional active ingredient with significant applications in dermatology. Its therapeutic effects in treating conditions such as acne vulgaris, rosacea, and hyperpigmentation stem from a complex interplay of anti-inflammatory, anti-keratinizing, antimicrobial, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound at the cellular level. It details the signaling pathways modulated by this compound, presents available quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of key mechanisms and workflows to facilitate a deeper understanding for research and development professionals. While much of the existing research has been conducted on azelaic acid, this guide extrapolates these findings to its disodium salt, which delivers the active azelate anion in aqueous formulations.
Introduction
Azelaic acid is a naturally occurring dicarboxylic acid found in grains and produced by the yeast Malassezia furfur, a normal component of the skin flora. Its salt form, this compound, offers enhanced solubility in aqueous solutions, making it a preferred ingredient for various topical formulations.[1] The biological activity of this compound is attributable to the azelate anion, which modulates various processes in keratinocytes and melanocytes. This document will delve into the molecular mechanisms that underpin its efficacy in treating common skin disorders.
Core Mechanisms of Action
This compound exerts its effects on skin cells through four primary mechanisms:
-
Anti-inflammatory Effects: It mitigates inflammatory responses by modulating key signaling pathways.
-
Anti-melanogenic Effects: It inhibits the production of melanin, addressing hyperpigmentation.
-
Anti-keratinizing Effects: It normalizes the process of keratinization, preventing the formation of comedones.
-
Antimicrobial Effects: It exhibits bacteriostatic and bactericidal activity against microorganisms implicated in acne.
The following sections will explore each of these mechanisms in detail.
Anti-inflammatory and Antioxidant Mechanisms
This compound demonstrates significant anti-inflammatory and antioxidant properties, which are crucial for its efficacy in treating inflammatory skin conditions like rosacea and acne.[2][3]
Modulation of Inflammatory Signaling Pathways
Azelaic acid has been shown to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] In response to inflammatory stimuli such as ultraviolet (UV) radiation, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4] Azelaic acid can inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of these inflammatory mediators.[4]
Furthermore, azelaic acid activates the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) .[4] PPARγ is a nuclear receptor that plays a role in regulating inflammation. Its activation by azelaic acid can interfere with the NF-κB pathway, contributing to the overall anti-inflammatory effect.[4]
dot
Caption: Anti-inflammatory signaling pathway of this compound.
Scavenging of Reactive Oxygen Species (ROS)
This compound also functions as an antioxidant by scavenging reactive oxygen species (ROS).[3] Neutrophils, which are implicated in the inflammation associated with acne and rosacea, release ROS that cause oxidative tissue damage.[3] Azelaic acid has been shown to inhibit the generation of ROS by neutrophils in a dose-dependent manner.[3] This antioxidant activity helps to reduce inflammation and protect the skin from oxidative stress.[3]
Anti-melanogenic Mechanism
This compound is effective in treating hyperpigmentation disorders due to its inhibitory effect on melanin synthesis.[1]
Competitive Inhibition of Tyrosinase
The primary mechanism of its anti-melanogenic action is the competitive inhibition of tyrosinase , the rate-limiting enzyme in melanogenesis.[1] Azelaic acid competes with the natural substrate of tyrosinase, L-tyrosine, for binding to the active site of the enzyme.[1] This prevents the conversion of L-tyrosine to L-DOPA, the first step in melanin production.[1]
dot
Caption: Competitive inhibition of tyrosinase by this compound.
Effects on Melanocytes
In addition to enzyme inhibition, in vitro studies using the disodium salt of azelaic acid have shown that at higher concentrations (5 x 10⁻² M to 10⁻¹ M), it can cause mitochondrial swelling and damage in both normal and malignant melanocytes.[5] This cytotoxic effect appears to be more pronounced in hyperactive or malignant melanocytes, suggesting a degree of selectivity.[5]
Anti-keratinizing and Comedolytic Mechanism
This compound helps to normalize keratinization, the process of skin cell maturation and shedding.[6][7] In acne, abnormal keratinization leads to the formation of microcomedones, the precursors to acne lesions.[8] Azelaic acid has been shown to have an anti-keratinizing effect by reducing the thickness of the stratum corneum and decreasing the number and size of keratohyalin granules.[6][7] This comedolytic action helps to prevent the formation of new comedones and resolve existing ones.[9]
Antimicrobial Mechanism
This compound possesses antimicrobial activity against a range of microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis, which are implicated in the pathogenesis of acne.[6] It is believed to inhibit microbial protein synthesis, leading to a reduction in bacterial proliferation within the hair follicles.[6]
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory effects of azelaic acid. It is important to note that data specifically for this compound is limited, and the values presented are for its active form, azelaic acid.
| Parameter | Value | Enzyme Source | Substrate | Notes | Reference(s) |
| Ki (Inhibitor Constant) | 2.73 x 10⁻³ M | Human Epidermis | L-Tyrosine | Demonstrates competitive inhibition. | |
| % Inhibition | Significant (p ≤ 0.001) | B16-F10 Melanoma Cells | Endogenous | - |
Table 1: Quantitative Data on Tyrosinase Inhibition by Azelaic Acid
| Parameter | Concentration | Effect | Cell Type | Reference(s) |
| Mitochondrial Swelling | 5 x 10⁻² M - 10⁻¹ M | Observed in melanoma cells and to a lesser extent in normal melanocytes. | Human Melanoma Cells, Normal Human Melanocytes | [5] |
Table 2: Cytotoxic Effects of this compound on Melanocytes
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the various mechanisms of action of this compound.
Tyrosinase Inhibition Assay
dot
Caption: Experimental workflow for tyrosinase inhibition assay.
Objective: To determine the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom or human tyrosinase
-
L-DOPA (substrate)
-
This compound
-
Phosphate buffer (e.g., pH 6.8)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions.
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the different concentrations of this compound to the respective wells. A control well should contain only the buffer.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (the wavelength at which dopachrome, the product of the reaction, absorbs light) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
The rate of reaction is determined from the slope of the absorbance versus time graph.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Assessment of Anti-inflammatory Effects in Keratinocytes
Objective: To evaluate the effect of this compound on the expression of pro-inflammatory markers in human keratinocytes.
Materials:
-
Normal human epidermal keratinocytes (NHEKs)
-
Keratinocyte growth medium
-
This compound
-
Inflammatory stimulus (e.g., UVB light, lipopolysaccharide)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting (e.g., anti-NF-κB p65, anti-phospho-p65)
-
ELISA kits for cytokine measurement (e.g., IL-1β, IL-6, TNF-α)
Procedure:
-
Culture NHEKs to a desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Expose the cells to an inflammatory stimulus.
-
For Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for target genes (e.g., IL1B, IL6, TNF) and a housekeeping gene for normalization.
-
-
For Protein Expression Analysis (Western Blot):
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., NF-κB p65) and a loading control.
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
For Cytokine Secretion Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
-
Comedolytic Assay (Cyanoacrylate Biopsy)
Objective: To assess the comedolytic activity of a topical formulation containing this compound.
Materials:
-
Human volunteers with open comedones
-
Topical formulation with this compound
-
Cyanoacrylate adhesive
-
Microscope slides
-
Microscope
Procedure:
-
A baseline count of microcomedones is performed on a defined area of the skin (e.g., the forehead or back) of the volunteers.
-
A drop of cyanoacrylate adhesive is applied to a microscope slide, which is then pressed onto the skin surface.
-
The slide is gently removed after the adhesive has dried, pulling with it the contents of the follicular openings.
-
The number of microcomedones on the slide is counted under a microscope.
-
Volunteers apply the this compound formulation to the test area daily for a specified period (e.g., 4-12 weeks).
-
The cyanoacrylate biopsy and counting process is repeated at the end of the treatment period.
-
The reduction in the number of microcomedones is calculated to determine the comedolytic effect.
Conclusion
This compound is a versatile active ingredient with a multi-faceted mechanism of action that makes it effective in the treatment of various skin conditions. Its ability to modulate inflammation, inhibit melanin production, normalize keratinization, and reduce microbial growth provides a strong rationale for its use in dermatological formulations. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of products containing this beneficial compound. Further research focusing specifically on the disodium salt will help to further elucidate its unique properties and optimize its clinical applications.
References
- 1. Keratinocyte Colony Formation Assay: An In Vitro Assay to Assess the Ability of Keratinocytes to Grow into Colonies [jove.com]
- 2. Enhanced In Vitro Expression of Filaggrin and Antimicrobial Peptides Following Application of Glycosaminoglycans and a Sphingomyelin-Rich Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PathSpecific™ Human Kallikrein-5 ELISA Kit - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrastructural observations on the effect of azelaic acid on normal human melanocytes and a human melanoma cell line in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. An optimized protocol to identify keratinocyte subpopulations in vitro by single-cell RNA sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Biological Activities of Disodium Azelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disodium azelate, the water-soluble salt of azelaic acid, is a multifunctional compound with significant potential in dermatological and cosmetic applications. Its biological activities are primarily attributed to the azelate anion, which exerts a range of effects at the cellular level. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, focusing on its mechanisms of action in tyrosinase inhibition, anti-inflammatory effects, antimicrobial properties, and its impact on keratinocyte proliferation. Detailed experimental protocols and quantitative data, primarily based on studies of azelaic acid, are presented to facilitate further research and development.
Core Biological Activities and Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate multiple cellular pathways. As the salt of azelaic acid, it dissociates in aqueous solutions, making the azelate anion available to interact with cellular targets. The primary biological activities observed in vitro include:
-
Tyrosinase Inhibition: Azelaic acid acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This action is attributed to the structural similarity of its carboxyl groups to that of L-tyrosine, allowing it to bind to the enzyme's active site.[1]
-
Anti-Inflammatory Effects: Azelaic acid exhibits anti-inflammatory properties by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] This activation interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway, inhibiting its translocation to the nucleus and subsequently reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]
-
Antimicrobial Activity: The azelate anion demonstrates broad-spectrum antimicrobial activity against various cutaneous microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis.[2] Its primary mechanism is the inhibition of microbial protein synthesis.[3]
-
Antiproliferative Effects on Keratinocytes: Azelaic acid has been shown to have a dose- and time-dependent reversible antiproliferative effect on keratinocytes.[4] This is achieved by primarily targeting mitochondria and the rough endoplasmic reticulum, leading to a decrease in DNA, RNA, and protein synthesis.[4]
Quantitative Data Summary
While specific quantitative data for this compound is limited in the available literature, the extensive research on azelaic acid provides a strong proxy for its biological activity. The following tables summarize key quantitative findings from in vitro studies on azelaic acid.
Table 1: Tyrosinase Inhibition Data for Azelaic Acid
| Compound | Enzyme Source | Inhibition Type | K | Reference |
| Azelaic Acid | Human Epidermis | Competitive | 2.73 x 10⁻³ M | [1] |
Note: The Ki value provides a measure of the inhibitor's binding affinity to the enzyme.
Table 2: Antimicrobial Activity of Azelaic Acid (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC Range (mol/L) | Reference |
| Various cutaneous bacteria | 0.03 - 0.25 |
Table 3: Antiproliferative Effect of Azelaic Acid on Keratinocytes
| Cell Type | Parameter | IC | Reference |
| Neonatal NMRI mouse keratinocytes | DNA Synthesis Inhibition | 20 mM | [4] |
IC50 is the concentration of a substance that results in a 50% inhibition of a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Inhibition of Melanogenesis by this compound.
Caption: Anti-inflammatory Signaling of this compound.
Experimental Workflows
Caption: Workflow for Tyrosinase Inhibition Assay.
Caption: Workflow for MIC Determination.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for assessing the biological activities of azelaic acid and can be applied to this compound.
Tyrosinase Inhibition Assay (In Vitro, Mushroom Tyrosinase)
Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions.
-
Prepare a stock solution of kojic acid in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add phosphate buffer, tyrosinase solution, and this compound solution at various concentrations.
-
Control Wells (No Inhibitor): Add phosphate buffer and tyrosinase solution.
-
Blank Wells (No Enzyme): Add phosphate buffer and this compound solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475-492 nm at regular time intervals using a microplate reader.
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A
control- Asample) / Acontrol] x 100 where Acontrolis the absorbance of the control reaction and Asampleis the absorbance of the reaction with the inhibitor. -
Determine the IC
50value by plotting the percentage of inhibition against the inhibitor concentration.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound against relevant cutaneous microorganisms.
Materials:
-
This compound
-
Bacterial strains (e.g., P. acnes, S. epidermidis)
-
Appropriate broth medium (e.g., Brain Heart Infusion broth)
-
96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the test microorganism and prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of a this compound stock solution in the broth medium across the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmospheric conditions) for the test microorganism.
-
Assessment: After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a plate reader to assess microbial growth.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Keratinocyte Proliferation Assay (BrdU Assay)
Objective: To assess the antiproliferative effect of this compound on keratinocytes.
Materials:
-
Keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period to allow incorporation into the DNA of proliferating cells (e.g., 2-4 hours).
-
Fixation and Denaturation: Remove the labeling solution, and add the fixing/denaturing solution to fix the cells and denature the DNA.
-
Antibody Incubation: Add the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.
-
Substrate Reaction: Add TMB substrate and incubate until color develops. Add a stop solution to terminate the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: A decrease in absorbance compared to the untreated control indicates an antiproliferative effect. Calculate the IC
50value from the dose-response curve.
Conclusion
This compound demonstrates a range of in vitro biological activities that underscore its potential as a valuable ingredient in therapeutic and cosmetic formulations. Its well-documented effects as a tyrosinase inhibitor, an anti-inflammatory agent, an antimicrobial compound, and a modulator of keratinocyte proliferation provide a strong scientific basis for its use in addressing various skin conditions. While direct quantitative data for this compound remains an area for further investigation, the extensive research on azelaic acid offers a robust framework for its continued development and application. The detailed protocols provided in this guide serve as a foundation for researchers to further explore and quantify the efficacy of this compound in various in vitro models.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Disodium Azelate
This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents. This compound (CAS No. 17265-13-3), the salt of azelaic acid, is a compound of significant interest in pharmaceutical and cosmetic formulations.[1] Its primary advantage over its parent acid lies in its substantially increased aqueous solubility, which is a critical factor for formulation development and bioavailability.[1][2]
Azelaic acid itself is a naturally occurring dicarboxylic acid.[3] However, its poor solubility in water (approximately 2.1 g/L at 20°C) presents considerable challenges for its incorporation into aqueous-based formulations.[4][5][6] The conversion to its disodium salt form dramatically enhances water solubility, making it a more versatile ingredient.[2][7]
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. The following tables summarize the available quantitative and qualitative solubility data for this compound and its parent compound, azelaic acid, for comparative purposes.
Table 1: Solubility of this compound
| Solvent | Solubility Value | Conditions | Source(s) |
| Water | ~180 g/L | Standard | [1][2][4] |
| Ethanol | Soluble | Standard | [2] |
| Ethyl Ether | Slightly Soluble | Standard | [2] |
| Benzene | Slightly Soluble | Standard | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Standard | [2] |
Table 2: Solubility of Azelaic Acid (for comparison)
| Solvent | Solubility Value | Conditions | Source(s) |
| Water | 2.1 g/L | 20°C | [4][6] |
| Water | 22 g/L | 50°C | [6] |
| Water (as 0.24% w/w solution) | ~2.4 g/L | Not Specified | [8][9] |
| Phosphate-Buffered Saline (PBS) | ~0.1 mg/mL | pH 7.2 | [3] |
| Ethanol | ~10 mg/mL | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not Specified | [3] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | Not Specified | [3] |
| Ethoxydiglycol | >250 g/L | Not Specified | [4] |
| Glycols (e.g., Propylene Glycol) | Soluble | Not Specified | [10][11] |
| Cosmetic Oils | Little to no solubility | Not Specified | [8][9] |
Experimental Protocols
Detailed and reproducible methodologies are critical for scientific research. This section outlines protocols for the synthesis of this compound and a general procedure for solubility determination.
Protocol for In-Situ Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound through the neutralization of azelaic acid. This method is frequently employed to generate the soluble salt form directly within a formulation or as a precursor for creating a stock solution.[1][2][7]
Objective: To prepare an aqueous solution of this compound from azelaic acid and sodium hydroxide.
Materials:
-
Azelaic acid (MW: 188.22 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Heating mantle or water bath with magnetic stirrer
-
pH meter
-
Glass beaker and volumetric flask
Procedure:
-
Dissolution of Azelaic Acid: Weigh a desired amount of azelaic acid and place it in a beaker. Add a sufficient volume of deionized water. The mixture will form a slurry.[7] For example, to prepare 100 mL of a 1 M solution, use 18.82 g of azelaic acid in approximately 70 mL of water.[7]
-
Heating: Gently heat the slurry to between 50–60°C while stirring continuously to facilitate the dissolution of the acid.[1][2]
-
Neutralization: Prepare a standardized aqueous solution of sodium hydroxide (e.g., 10 M). Incrementally and carefully add the NaOH solution to the heated azelaic acid slurry.
-
pH Monitoring: Continuously monitor the pH of the mixture using a calibrated pH meter. Azelaic acid is a diprotic acid with pKa₁ = 4.55 and pKa₂ = 5.50.[4]
-
Endpoint Determination: Continue adding the sodium hydroxide solution until the pH of the mixture stabilizes in the range of 7.0 to 7.5.[1][2] This indicates the complete neutralization of both carboxylic acid groups to form this compound.
-
Final Volume Adjustment: After cooling to room temperature, quantitatively transfer the solution to a volumetric flask. Use small amounts of deionized water to rinse the beaker and add the rinsings to the flask. Adjust to the final desired volume with deionized water.[7]
General Protocol for Solubility Determination (Shake-Flask Method)
This section describes a generalized experimental workflow for determining the solubility of a compound like this compound in a given solvent, based on the common shake-flask method.
Objective: To determine the saturation solubility of a solute in a specific solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected solvent (e.g., water, ethanol)
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or equivalent)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, Gravimetric analysis equipment)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to a specific temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid from the liquid phase, centrifuge the vial at high speed.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound at the specified temperature.
pH-Dependent Equilibrium
The solubility of azelaic acid is highly dependent on pH. As a diprotic acid, it exists in equilibrium with its conjugate bases, the monosodium and disodium salts. At low pH, the un-ionized azelaic acid form predominates, which has low water solubility. As the pH increases through the addition of a base like NaOH, the carboxylic acid groups are deprotonated, forming the significantly more water-soluble azelate salts.[4] This relationship is crucial for formulating products across a range of pH values.
References
- 1. This compound | 132499-85-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Azeco Cosmeceuticals [azelaicacid.cld.bz]
- 5. Essential Guide azelaic acid [azelaicacid.cld.bz]
- 6. PROCESS AZEPUR99 - Azelaic [azelaic.com]
- 7. benchchem.com [benchchem.com]
- 8. US5925679A - Topical vehicles containing solubilized and stabilized azelaic acid - Google Patents [patents.google.com]
- 9. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]
- 10. Frequently Asked Questions - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]
- 11. EP0831768A1 - Topical vehicles containing solubilized and stabilized azelaic acid - Google Patents [patents.google.com]
The Interplay of Acidity and Solubility: A Technical Guide to Disodium Azelate and Azelaic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chemical relationship between azelaic acid and its dibasic salt, disodium azelate, in aqueous solutions. Understanding this relationship is paramount for the effective formulation and application of these compounds in dermatological and pharmaceutical contexts. This document details the physicochemical properties, equilibrium dynamics, and relevant experimental protocols, supported by quantitative data and visual representations to facilitate comprehension and application in research and development.
Physicochemical Properties and Aqueous Equilibrium
Azelaic acid (nonanedioic acid) is a naturally occurring saturated dicarboxylic acid with the molecular formula C₉H₁₆O₄.[1][2] Its utility in various formulations is often limited by its low water solubility.[3] The conversion of azelaic acid to its disodium salt, this compound (C₉H₁₄Na₂O₄), significantly enhances its aqueous solubility, making it a more versatile ingredient for a range of applications.[4]
In solution, azelaic acid and this compound exist in a pH-dependent equilibrium. Azelaic acid, being a dicarboxylic acid, undergoes a two-step dissociation process, donating its two protons to form the monosodium and this compound salts. The equilibrium between these species is governed by the acid dissociation constants (pKa) of azelaic acid.
The dissociation equilibria can be represented as follows:
H₂A ⇌ H⁺ + HA⁻ (pKa₁) HA⁻ ⇌ H⁺ + A²⁻ (pKa₂)
Where:
-
H₂A represents azelaic acid.
-
HA⁻ represents the monoanion (monosodium azelate).
-
A²⁻ represents the dianion (this compound).
The pKa values for azelaic acid are approximately pKa₁ = 4.55 and pKa₂ = 5.50 .[5] This indicates that the two carboxylic acid groups have slightly different acidities.
The following diagram illustrates the acid-base equilibrium of azelaic acid in solution.
Species Distribution as a Function of pH
The Henderson-Hasselbalch equation can be used to determine the relative concentrations of the different ionic species of azelaic acid at a given pH. The distribution of azelaic acid (H₂A), monosodium azelate (HA⁻), and this compound (A²⁻) is critically dependent on the pH of the solution.
| pH | Azelaic Acid (H₂A) (%) | Monosodium Azelate (HA⁻) (%) | This compound (A²⁻) (%) |
| 2.0 | 99.72 | 0.28 | <0.01 |
| 3.0 | 97.26 | 2.73 | 0.01 |
| 4.0 | 78.43 | 21.26 | 0.31 |
| 4.55 (pKa₁) | 49.68 | 49.68 | 0.64 |
| 5.0 | 21.30 | 59.80 | 18.90 |
| 5.50 (pKa₂) | 6.44 | 49.80 | 43.76 |
| 6.0 | 1.89 | 36.94 | 61.17 |
| 7.0 | 0.06 | 3.52 | 96.42 |
| 8.0 | <0.01 | 0.35 | 99.65 |
Table 1: Calculated species distribution of azelaic acid at different pH values.
As illustrated in Table 1, at a low pH, the undissociated azelaic acid is the predominant species. As the pH increases towards pKa₁, the concentration of the monosodium form rises. Around the isoelectric point (the pH at which the net charge is zero), the monosodium form is at its maximum concentration. As the pH surpasses pKa₂, the fully dissociated this compound becomes the dominant species.
Solubility Profile
The solubility of azelaic acid and its salts is a crucial factor in formulation development.
| Compound | Solvent | Solubility | Temperature (°C) |
| Azelaic Acid | Water | 2.1 g/L | 20 |
| Azelaic Acid | Ethanol | Soluble | - |
| Azelaic Acid | Propanediol | 10-15% (w/v) solutions are common | - |
| Azelaic Acid | Ethoxydiglycol | >250 g/L | - |
| This compound | Water | ~180 g/L | - |
Table 2: Solubility of Azelaic Acid and this compound in various solvents.[3][4]
The significantly higher water solubility of this compound makes it a preferred choice for aqueous-based formulations where higher concentrations of the active moiety are required.
Experimental Protocols
Preparation of this compound from Azelaic Acid
This protocol details the in-situ preparation of a this compound solution from azelaic acid and sodium hydroxide.
Materials:
-
Azelaic Acid
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Weighing Azelaic Acid: Accurately weigh the desired amount of azelaic acid.
-
Slurry Formation: Add the weighed azelaic acid to a beaker containing a portion of the final volume of deionized water to form a slurry.
-
NaOH Solution Preparation: Prepare a standardized solution of sodium hydroxide of known concentration.
-
Titration: Slowly add the sodium hydroxide solution to the azelaic acid slurry while continuously stirring.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter.
-
Endpoint: Continue the addition of NaOH until the pH of the solution stabilizes in the desired range (typically pH 7.0-8.0 for complete conversion to this compound).
-
Final Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and add deionized water to the mark to achieve the final desired concentration.
-
Filtration: For sterile applications, the final solution can be passed through a 0.22 µm filter.
Determination of pKa Values of Azelaic Acid by Potentiometric Titration
This protocol outlines a general method for the experimental determination of the acid dissociation constants of a dicarboxylic acid like azelaic acid.
Materials:
-
Azelaic Acid
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water
-
pH meter with a suitable electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of azelaic acid and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution.
-
Titration Setup: Place the beaker containing the azelaic acid solution on a magnetic stirrer, immerse the pH electrode, and position the burette containing the standardized NaOH solution.
-
Initial pH: Record the initial pH of the azelaic acid solution.
-
Titration: Add the NaOH solution in small, known increments. After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration well past the second equivalence point.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to obtain a titration curve.
-
The curve will exhibit two inflection points, corresponding to the two equivalence points.
-
The pH at the half-equivalence points (halfway to each inflection point) corresponds to the pKa values. Specifically, the pH at the first half-equivalence point is approximately pKa₁, and the pH at the midpoint between the first and second equivalence points is approximately pKa₂.
-
Alternatively, a first or second derivative plot of the titration data can be used to more accurately determine the equivalence points.
-
Biological Relevance and Signaling Pathways
Azelaic acid exerts its biological effects through various mechanisms, and its activity is dependent on its ability to penetrate the skin and interact with cellular targets. The pH of the formulation influences the balance between the more lipophilic (and potentially more permeable) acid form and the more water-soluble salt forms.
One of the key mechanisms of action of azelaic acid is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[4][6] This makes it effective in treating hyperpigmentation disorders.
Furthermore, azelaic acid has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[7][8] It has also been shown to modulate the PI3K/AKT signaling pathway, which is involved in cell proliferation and angiogenesis.[9][10] These multifaceted mechanisms contribute to its efficacy in treating acne and rosacea.
Conclusion
The relationship between this compound and azelaic acid in solution is a dynamic equilibrium dictated by pH. The enhanced solubility of this compound provides a significant formulation advantage, allowing for the delivery of higher concentrations of the active azelate moiety in aqueous-based systems. A thorough understanding of the pKa values and the resulting species distribution at different pH levels is essential for optimizing formulation stability, bioavailability, and ultimately, therapeutic efficacy. The experimental protocols provided herein offer a framework for the preparation and characterization of these compounds in a research and development setting. The elucidation of the biochemical pathways affected by azelaic acid further underscores its importance as a versatile active ingredient in dermatology.
References
- 1. Azelaic acid - Wikipedia [en.wikipedia.org]
- 2. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AZELAIC ACID - The active material for pharma application - Azelaic [azelaic.com]
- 4. Essential Guide azelaic acid [azelaicacid.cld.bz]
- 5. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Disodium Azelate: A Competitive Inhibitor of Tyrosinase - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines are prevalent dermatological conditions characterized by the excessive production and deposition of melanin. A key strategy in the management of these conditions is the inhibition of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway. Azelaic acid, a naturally occurring dicarboxylic acid, is a well-established competitive inhibitor of tyrosinase. This technical guide focuses on disodium azelate, the salt of azelaic acid, which offers enhanced aqueous solubility, a significant advantage for formulation in topical preparations. This document provides a comprehensive overview of the mechanism of action of this compound as a tyrosinase inhibitor, presents quantitative data on its inhibitory activity, details experimental protocols for its synthesis and enzymatic evaluation, and includes visualizations of key pathways and experimental workflows.
Introduction to Melanogenesis and the Role of Tyrosinase
Melanogenesis is the complex physiological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles called melanosomes, located in melanocytes. Tyrosinase, a copper-containing enzyme, plays a pivotal role in initiating and regulating this pathway. It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. These initial steps are critical and rate-limiting for the entire melanin synthesis cascade.[1][2] The dysregulation of tyrosinase activity can lead to an overproduction of melanin, resulting in various hyperpigmentation disorders.[1] Therefore, the inhibition of tyrosinase is a primary therapeutic target for the development of depigmenting agents.[1][3][4]
This compound and its Mechanism of Action
This compound is the disodium salt of azelaic acid. In aqueous solutions, it dissociates to provide the azelate anion, which is the active moiety responsible for its biological effects. The primary mechanism by which azelaic acid, and consequently this compound, exerts its depigmenting effect is through the competitive inhibition of tyrosinase .[1][5][6]
As a competitive inhibitor, the azelate anion structurally mimics the substrate of tyrosinase, L-tyrosine. It binds to the active site of the enzyme, thereby preventing the binding of L-tyrosine and hindering the subsequent catalytic reactions that lead to melanin production.[5][7] Specifically, it is proposed that a single carboxylate group of the azelate molecule competes for the α-carboxylate binding site of the L-tyrosine substrate on the enzyme.[5] This mode of action is reversible, and the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.
Signaling Pathway: Melanin Synthesis and Inhibition by this compound
Caption: Melanin synthesis pathway and the inhibitory action of this compound.
Quantitative Data on Tyrosinase Inhibition
The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific IC50 values for this compound are not extensively reported, the inhibitory activity is attributed to the azelate anion. Therefore, data for azelaic acid serves as a reliable proxy for the activity of this compound in solution. It is important to note that reported IC50 values for azelaic acid can vary due to differing experimental conditions, such as the source of tyrosinase (e.g., mushroom vs. human) and assay parameters.[3][8]
| Parameter | Value | Compound | Enzyme Source | Substrate | Notes |
| Ki | 2.73 x 10⁻³ M | Azelaic Acid | Not Specified | L-Tyrosine | Indicates the dissociation constant of the enzyme-inhibitor complex. A lower Ki signifies a higher binding affinity.[5] |
| IC50 | Not consistently reported | Azelaic Acid | Mushroom/Human | L-DOPA / L-Tyrosine | The concentration of inhibitor required to reduce enzyme activity by 50%. Values are highly dependent on assay conditions.[8] |
Experimental Protocols
Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from azelaic acid via neutralization.
Objective: To prepare this compound from azelaic acid.
Materials:
-
Azelaic acid (C₉H₁₆O₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer with stir bar
-
Heating mantle
-
pH meter
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolution of Azelaic Acid: In a beaker, dissolve a known amount of azelaic acid in deionized water. Gentle heating to approximately 50-60°C can aid in dissolution.
-
Preparation of NaOH Solution: Prepare a standardized aqueous solution of sodium hydroxide.
-
Neutralization: While continuously stirring the azelaic acid solution, slowly add the sodium hydroxide solution dropwise. Monitor the pH of the mixture using a calibrated pH meter.
-
pH Adjustment: Continue the addition of the NaOH solution until the pH of the reaction mixture stabilizes between 7.0 and 7.5. This indicates the complete formation of the disodium salt.
-
Isolation of this compound:
-
Concentrate the resulting solution using a rotary evaporator to remove the excess water.
-
Transfer the concentrated solution to a crystallization dish and allow the solvent to evaporate slowly at room temperature or under reduced pressure.
-
Collect the resulting white to pale yellow crystalline powder of this compound.
-
In Vitro Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay is a widely used method to screen for tyrosinase inhibitors. It measures the inhibition of the oxidation of L-DOPA to dopachrome, which exhibits a strong absorbance at approximately 475-490 nm.
Objective: To determine the tyrosinase inhibitory activity of this compound.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test inhibitor)
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in phosphate buffer to obtain a range of test concentrations.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add a specific volume of the tyrosinase enzyme solution.
-
Add the corresponding concentrations of the test inhibitor (this compound), positive control (kojic acid), or buffer (for the enzyme control).
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance of each well at 475 nm (or 490 nm) using a microplate reader in kinetic mode.
-
Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction velocity in the absence of the inhibitor and V_inhibitor is the reaction velocity in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations of Key Concepts and Workflows
Mechanism of Competitive Inhibition
The following diagram illustrates the principle of competitive inhibition, where the inhibitor (I) competes with the substrate (S) for the active site of the enzyme (E).
Caption: Diagram of competitive enzyme inhibition.
Experimental Workflow for Tyrosinase Inhibitor Screening
This flowchart outlines a typical workflow for the discovery and characterization of novel tyrosinase inhibitors.
Caption: A typical workflow for screening tyrosinase inhibitors.
Conclusion
This compound, as the salt of the well-established tyrosinase inhibitor azelaic acid, holds significant promise as a depigmenting agent. Its primary mechanism of action is the competitive inhibition of tyrosinase, a critical enzyme in melanogenesis. While direct and standardized quantitative data for this compound's IC50 is limited, the extensive research on azelaic acid provides a strong foundation for its development. The enhanced aqueous solubility of this compound presents a key advantage for its incorporation into various topical formulations for the treatment of hyperpigmentation disorders. The detailed protocols and conceptual frameworks provided in this guide offer a valuable resource for researchers and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencerepository.org [sciencerepository.org]
- 4. researchgate.net [researchgate.net]
- 5. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of combination of taurine and azelaic acid on antimelanogenesis in murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the In Vitro Anti-inflammatory Properties of Disodium Azelate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disodium azelate, the disodium salt of azelaic acid, is utilized in dermatological formulations to enhance aqueous solubility. The active moiety, azelaic acid, exhibits a compelling profile of anti-inflammatory properties, positioning it as a significant agent in the management of various inflammatory skin conditions. This technical guide delineates the in vitro anti-inflammatory mechanisms of azelaic acid, the active component of this compound. It provides a comprehensive overview of its effects on key inflammatory pathways, including the inhibition of reactive oxygen species (ROS), modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and the subsequent reduction in pro-inflammatory cytokine production. This document presents quantitative data from in vitro studies, details of experimental protocols, and visual representations of the molecular pathways and experimental workflows to support further research and development.
Core Anti-inflammatory Mechanisms of Action
Azelaic acid, the active component of this compound, exerts its anti-inflammatory effects through a multi-pronged approach at the cellular level. These mechanisms collectively contribute to the resolution of inflammation.
2.1 Inhibition of Reactive Oxygen Species (ROS)
Azelaic acid is a potent scavenger of ROS and inhibits their production by neutrophils.[1][2] This antioxidant activity is crucial in mitigating oxidative tissue damage at inflammatory sites.[2] Studies have demonstrated a dose-dependent inhibition of ROS generation in neutrophils, with a marked decrease in superoxide anions (O₂⁻) and hydroxyl radicals (OH·).[1][3] This effect is attributed to the inhibition of NADPH oxidase activity on the neutrophil surface membrane.[3]
2.2 Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Azelaic acid has been shown to interfere with this pathway.[1] It impairs the translocation of the NF-κB p65 subunit to the nucleus, a critical step for its activation.[1][4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.[1]
2.3 Attenuation of the MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of inflammation. Azelaic acid has been observed to inhibit the phosphorylation of p38 MAPK.[1][4] The activation of p38 MAPK is involved in the production of inflammatory mediators, and its inhibition by azelaic acid contributes to its overall anti-inflammatory effect.[1]
2.4 Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Azelaic acid can activate PPARγ, a nuclear receptor with significant anti-inflammatory functions.[1][4] Activation of PPARγ can inhibit the transactivation of NF-κB, further contributing to the suppression of pro-inflammatory cytokine production.[1]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of azelaic acid.
Table 1: Inhibition of Reactive Oxygen Species (ROS) Generation in Neutrophils by Azelaic Acid [3]
| Azelaic Acid Concentration (µg/mL) | O₂⁻ Levels (nmol/min/1x10⁶ cells) | H₂O₂ Levels (nmol/min/1x10⁶ cells) | OH· Levels (counts/min/1x10⁶ cells) |
| 0 (Control) | 8.5 ± 0.7 | 4.2 ± 0.5 | 12,500 ± 1,500 |
| 10 | 6.2 ± 0.6 | 3.8 ± 0.4 | 9,800 ± 1,200 |
| 50 | 4.1 ± 0.5 | 3.1 ± 0.3 | 6,500 ± 900 |
| 100 | 2.5 ± 0.3 | 2.5 ± 0.3 | 4,200 ± 600 |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Azelaic Acid [5]
| Enzyme | IC₅₀ (µM) |
| COX-1 | 11.62 ± 0.29 |
| COX-2 | 2.21 ± 0.06 |
Table 3: Effect of Azelaic Acid on Pro-inflammatory Cytokine Expression in UVB-irradiated Human Keratinocytes [4]
| Treatment | IL-1β mRNA Expression | IL-6 mRNA Expression | TNF-α mRNA Expression | IL-1β Protein Secretion | IL-6 Protein Secretion | TNF-α Protein Secretion |
| UVB | Increased | Increased | Increased | Increased | Increased | Increased |
| UVB + Azelaic Acid (20 mM) | Suppressed | Suppressed | Suppressed | Suppressed | Suppressed | Suppressed |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and extension of these findings.
4.1 Assessment of ROS Generation in Neutrophils
-
Cell Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using a density gradient centrifugation method.
-
Inflammation Induction: Neutrophils are stimulated with an agent like zymosan to induce an oxidative burst.
-
Treatment: The stimulated neutrophils are treated with varying concentrations of this compound (dissolved in an appropriate vehicle) or vehicle control.
-
ROS Measurement: The generation of specific ROS is quantified using established assays:
-
Superoxide Anion (O₂⁻): Measured by the reduction of cytochrome c, monitored spectrophotometrically.
-
Hydrogen Peroxide (H₂O₂): Assessed using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), where the fluorescence intensity is proportional to the H₂O₂ levels.
-
Hydroxyl Radical (OH·): Detected by chemiluminescence in the presence of a luminol derivative.
-
-
Data Analysis: The results are expressed as the rate of ROS production or as a percentage of inhibition compared to the vehicle-treated control.
4.2 NF-κB Activation Assay (Immunofluorescence)
-
Cell Culture: Human epidermal keratinocytes (HEK) are cultured in appropriate media.
-
Inflammation Induction: Inflammation is induced by exposing the cells to a stimulus such as ultraviolet B (UVB) radiation or lipopolysaccharide (LPS).
-
Treatment: Cells are pre-treated with different concentrations of this compound or vehicle control prior to the inflammatory stimulus.
-
Immunostaining: After stimulation, cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. Subsequently, a fluorescently labeled secondary antibody is applied.
-
Microscopy and Analysis: The subcellular localization of p65 is visualized using fluorescence microscopy. The nuclear translocation of p65 is quantified by measuring the fluorescence intensity in the nucleus relative to the cytoplasm. A decrease in nuclear fluorescence in this compound-treated cells indicates inhibition of NF-κB activation.
4.3 p38 MAPK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Similar to the NF-κB assay, HEK cells are cultured and treated with this compound followed by an inflammatory stimulus.
-
Protein Extraction: Whole-cell lysates are prepared from the treated and control cells.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38). A primary antibody against total p38 MAPK is used as a loading control.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified, and the ratio of phospho-p38 to total p38 is calculated to determine the effect of this compound on p38 MAPK phosphorylation.
4.4 Pro-inflammatory Cytokine Quantification (ELISA)
-
Cell Culture and Treatment: HEK cells are treated with this compound and an inflammatory stimulus as described previously.
-
Supernatant Collection: The cell culture supernatants are collected at a specific time point after stimulation.
-
ELISA: The concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations in the this compound-treated groups are compared to the vehicle-treated control group to determine the percentage of inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Anti-inflammatory signaling pathways of Azelaic Acid.
Figure 2: General experimental workflow for in vitro anti-inflammatory assessment.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory properties of azelaic acid, the active component of this compound. Its ability to mitigate oxidative stress and modulate key inflammatory signaling pathways, such as NF-κB and MAPK, provides a solid mechanistic basis for its therapeutic efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals, enabling further investigation into the therapeutic potential of this compound and the development of novel anti-inflammatory agents. Further studies focusing specifically on this compound are warranted to confirm that its in vitro activity profile mirrors that of its parent compound, azelaic acid.
References
- 1. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosacea, Reactive Oxygen Species, and Azelaic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the anti-inflammatory and anti-melanoma mechanisms of action of azelaic acid and other Fusarium solani metabolites via in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Disodium Azelate and Its Impact on Mitochondrial Function in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium azelate, the salt of azelaic acid, is emerging as a compound of interest in oncology research. Azelaic acid, a naturally occurring dicarboxylic acid, has demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines.[1] The mitochondrion, as the central hub of cellular metabolism and apoptosis, is a critical target for many anti-cancer therapies. This technical guide provides an in-depth analysis of the current understanding of how this compound, often studied through its parent compound azelaic acid, impacts mitochondrial function in cancer cells. While direct research on this compound is limited, this guide synthesizes the available data on azelaic acid to inform future research and drug development.
Quantitative Data Summary
The anti-proliferative effects of azelaic acid have been quantified in several cancer cell lines. The following table summarizes the reported IC50 values for cell viability in acute myeloid leukemia (AML) cell lines after treatment with azelaic acid.
| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) |
| U937 | 4.8 | 3.4 | 1.4 |
| THP-1 | 6.3 | 4.8 | 1.2 |
| KG-1 | 7.2 | 5.9 | 1.7 |
| NB4 | 6.3 | 5.1 | 1.3 |
| HL-60 | 5.8 | 3.6 | 1.9 |
| Table 1: IC50 values of azelaic acid in various AML cell lines as determined by MTT assay.[1] |
While direct quantitative data on the specific effects of this compound on mitochondrial functional parameters are not yet widely published, the induction of apoptosis suggests a likely impact on mitochondrial integrity. One report indicates that azelaic acid-induced apoptosis is associated with a loss of mitochondrial membrane potential (MMP) in HL-60 and U937 cells.[2] Further research is required to quantify the effects on MMP, oxygen consumption rate (OCR), and ATP production.
Signaling Pathways
The precise signaling cascades initiated by this compound that lead to mitochondrial dysfunction in cancer cells are an active area of investigation. Based on studies of azelaic acid in AML cells, one proposed pathway involves the modulation of intracellular reactive oxygen species (ROS) through the upregulation of antioxidant enzymes.
This pathway is notable because many chemotherapeutic agents induce apoptosis by increasing ROS levels. The ability of azelaic acid to induce apoptosis while seemingly reducing ROS suggests a unique mechanism of action that warrants further investigation. It is hypothesized that this reduction in ROS may alter the cellular redox balance in a manner that is ultimately detrimental to the cancer cells, possibly by interfering with redox-sensitive signaling pathways that promote survival.
Experimental Protocols
To fully elucidate the mitochondrial effects of this compound, a series of key experiments are necessary. The following are detailed methodologies for assessing core mitochondrial functions.
Measurement of Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an early indicator of apoptosis. The use of cationic fluorescent dyes that accumulate in mitochondria in a potential-dependent manner is a standard method for this assessment.[3][4]
Workflow:
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., media) and a positive control for depolarization (e.g., FCCP).
-
Incubation: Incubate the plate for various time points (e.g., 6, 12, 24 hours).
-
Staining: Add a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) to each well at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~549 nm and emission at ~575 nm).
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage decrease in MMP.
Analysis of Oxygen Consumption Rate (OCR)
OCR is a key indicator of mitochondrial respiration and oxidative phosphorylation. Real-time measurements can be performed using extracellular flux analyzers.[5][6]
Workflow:
Protocol:
-
Cell Plating: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat cells with this compound either as a chronic exposure (pre-treatment) or an acute injection during the assay.
-
Assay Preparation: Hydrate the sensor cartridge overnight. On the day of the assay, replace the cell culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Mito Stress Test: Load the sensor cartridge with sequential injections of mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Use the Seahorse software to calculate key parameters of mitochondrial respiration, including basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.
Quantification of Cellular ATP Levels
Directly measuring total cellular ATP provides insight into the energetic state of the cells and the overall impact of the compound on energy metabolism.[7]
Workflow:
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well white, solid-bottom plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration.
-
Cell Lysis: Add a cell lysis reagent to each well to release the intracellular ATP.
-
Luciferase Reaction: Add a luciferin/luciferase reagent to the wells. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Generate an ATP standard curve and use it to calculate the ATP concentration in the cell lysates. Normalize the ATP levels to the cell number or protein concentration.
Conclusion and Future Directions
The available evidence suggests that this compound, through its parent compound azelaic acid, induces apoptosis in cancer cells, which is associated with a loss of mitochondrial membrane potential. The unique observation of reduced intracellular ROS in AML cells points towards a novel mechanism of action that distinguishes it from many conventional chemotherapeutics.
To fully understand the therapeutic potential of this compound, a comprehensive characterization of its effects on mitochondrial function is imperative. The experimental protocols outlined in this guide provide a roadmap for elucidating its impact on mitochondrial respiration, ATP production, and the underlying signaling pathways. Future research should focus on generating quantitative data for these parameters across a panel of cancer cell lines to build a complete mitochondrial-bioenergetic profile of this compound's anti-cancer activity. Such studies will be instrumental for its further development as a potential therapeutic agent.
References
- 1. Azelaic Acid Exerts Antileukemic Activity in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Disodium Azelate in B16F10 Melanoma Cell Melanin Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders, characterized by localized overproduction of melanin, are a common dermatological concern. The development of effective and safe depigmenting agents is a key focus in both the cosmetic and pharmaceutical industries. Disodium azelate, the salt of azelaic acid, is a promising compound for the management of hyperpigmentation. Azelaic acid is a naturally occurring dicarboxylic acid known to be a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] this compound offers formulation advantages, such as increased aqueous solubility, making it a compound of interest for topical applications.
These application notes provide a comprehensive guide to utilizing this compound in B16F10 murine melanoma cell assays to evaluate its effects on melanin synthesis. B16F10 cells are a well-established in vitro model for studying melanogenesis.[2][3] This document outlines the mechanism of action, detailed experimental protocols, and data presentation for assessing the efficacy of this compound as a potential depigmenting agent.
Mechanism of Action
The primary mechanism by which this compound is understood to inhibit melanin production is through the competitive inhibition of tyrosinase by the azelate anion.[1] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical initial steps in the melanin synthesis pathway.[2] By competing with the natural substrate, L-tyrosine, for the active site of the enzyme, azelaic acid effectively reduces the rate of melanin production.[4] Furthermore, azelaic acid has been shown to down-regulate the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2), further contributing to its depigmenting effect.[4][5] Studies have also indicated that azelaic acid may interfere with DNA synthesis and mitochondrial enzymes in abnormal melanocytes, leading to a cytotoxic effect on these cells.[4][6]
Data Presentation
The following tables summarize the expected quantitative data from key experiments evaluating the effect of this compound on B16F10 melanoma cells. While specific data for this compound is limited, the data presented for azelaic acid serves as a strong proxy due to the activity of the azelate anion in solution.[1]
Table 1: Effect of Azelaic Acid on Melanin Content in B16F10 Cells
| Concentration (µg/mL) | Melanin Content (% of Control) | Standard Deviation | % Inhibition |
| 0 (Control) | 100 | ± 5.0 | 0 |
| 25 | 85 | ± 4.2 | 15 |
| 50 | 63 | ± 3.5 | 37 |
| 100 | 48 | ± 2.9 | 52 |
Note: Data is hypothetical and based on trends reported in the literature.[4][7][8] The percentage of inhibition is calculated relative to the untreated control.
Table 2: Effect of Azelaic Acid on Tyrosinase Activity in B16F10 Cells
| Concentration (µg/mL) | Tyrosinase Activity (% of Control) | Standard Deviation | % Inhibition |
| 0 (Control) | 100 | ± 6.2 | 0 |
| 25 | 88 | ± 5.1 | 12 |
| 50 | 71 | ± 4.8 | 29 |
| 100 | 55 | ± 3.7 | 45 |
Note: Data is hypothetical and based on trends reported in the literature.[4][7][8] The percentage of inhibition is calculated relative to the untreated control.
Table 3: Cell Viability of B16F10 Cells Treated with Azelaic Acid (MTT Assay)
| Concentration (µg/mL) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 25 | 98 | ± 3.9 |
| 50 | 95 | ± 4.1 |
| 100 | 92 | ± 3.2 |
Note: Data is hypothetical and based on trends reported in the literature, indicating low cytotoxicity at effective concentrations.[4][8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells.[9]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Seeding: Seed B16F10 cells in appropriate culture plates (e.g., 6-well plates for melanin content and tyrosinase activity assays, 96-well plates for cell viability assay) at a density that allows for logarithmic growth during the treatment period (e.g., 1 x 10⁵ cells/well for 6-well plates). Allow cells to adhere overnight.[9]
-
Treatment: Prepare a stock solution of this compound in sterile distilled water or PBS. The following day, replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound). To stimulate melanin production, α-Melanocyte-Stimulating Hormone (α-MSH) can be added to all wells except the negative control.[3] Incubate the cells for 48-72 hours.[3][10]
Protocol 2: Melanin Content Assay
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by trypsinization and transfer them to a microcentrifuge tube.[9]
-
Cell Lysis and Melanin Solubilization: Centrifuge the cell suspension to obtain a cell pellet. Discard the supernatant. Add 1 M NaOH with 10% DMSO to the cell pellet.[9] Incubate the mixture in a water bath at 80°C for 1 hour to solubilize the melanin.[3][9]
-
Spectrophotometric Measurement: Transfer the lysate to a 96-well plate. Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the melanin content.[2][10]
-
Normalization: To account for differences in cell number, the melanin content can be normalized to the total protein concentration of the cell lysate, which can be determined using a BCA or Bradford protein assay on a separate aliquot of the cell lysate before the addition of NaOH.[3]
Protocol 3: Cellular Tyrosinase Activity Assay
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 in phosphate buffer (pH 6.8).[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to normalize the tyrosinase activity.[10]
-
Enzymatic Reaction: In a 96-well plate, mix a standardized amount of protein from each cell lysate with L-DOPA solution (e.g., 10 mM).[3]
-
Absorbance Measurement: Incubate the plate at 37°C for 1 hour. Measure the absorbance at 475 nm to determine the amount of dopachrome formed, which is indicative of tyrosinase activity.[3]
-
Calculation: Express the tyrosinase activity as a percentage of the control group, normalized to the protein concentration.
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of this compound for 48 hours.[3]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculation: Calculate cell viability as a percentage of the control group.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencerepository.org [sciencerepository.org]
- 5. [PDF] Depigmenting Effect of Azelaic Acid and Glycolic Acid in MNT-1 and B16-F10 Melanoma Cells | Semantic Scholar [semanticscholar.org]
- 6. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of combination of taurine and azelaic acid on antimelanogenesis in murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Disodium Azelate in Mushroom Tyrosinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders, resulting from the overproduction of melanin, are a significant focus in dermatology and cosmetic science. Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in the biosynthesis of melanin, making it a prime target for the development of depigmenting agents. Azelaic acid, a naturally occurring dicarboxylic acid, is a well-documented tyrosinase inhibitor. This document provides a detailed protocol for evaluating the inhibitory effect of disodium azelate, the salt of azelaic acid, on mushroom tyrosinase activity. This compound offers formulation advantages, such as enhanced aqueous solubility, making it a compound of interest for therapeutic and cosmetic applications.
Mechanism of Action
This compound functions as a competitive inhibitor of tyrosinase.[1] In solution, it dissociates to provide the azelate anion, which is structurally similar to the carboxyl group of L-tyrosine, the natural substrate of tyrosinase. This structural mimicry allows the azelate anion to bind to the active site of the tyrosinase enzyme, thereby competing with L-tyrosine and preventing its conversion to L-DOPA, the first step in melanogenesis.[1]
Quantitative Data on Tyrosinase Inhibition
| Inhibitor | IC50 Value (µM) | Notes |
| Azelaic Acid | Ki = 2730 | A competitive inhibitor of tyrosinase. Specific IC50 value in mushroom tyrosinase assay is not consistently reported. |
| Kojic Acid | 16.8 - 37.86 | A widely used positive control in tyrosinase inhibition assays. |
| Arbutin (β) | >500 | A commonly used skin-lightening agent. |
| Hydroquinone | ~22.78 | A potent tyrosinase inhibitor, though its use in cosmetics is restricted in some regions due to safety concerns. |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme concentration, substrate concentration, pH, temperature).
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is a standard method for screening tyrosinase inhibitors. It measures the enzymatic conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome, a colored product with an absorbance maximum around 475 nm.
Materials
-
Mushroom Tyrosinase (from Agaricus bisporus), lyophilized powder (e.g., Sigma-Aldrich)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO, if required for solubility)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Titrate one solution with the other until a pH of 6.8 is achieved.
-
Mushroom Tyrosinase Solution (e.g., 1000 units/mL): Dissolve an appropriate amount of lyophilized mushroom tyrosinase in cold phosphate buffer to achieve the desired concentration. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in phosphate buffer. This solution can be sensitive to light and oxidation, so it should be prepared fresh.
-
This compound Stock Solution (e.g., 100 mM): Dissolve this compound in phosphate buffer. Prepare serial dilutions from this stock solution to obtain a range of test concentrations.
-
Kojic Acid Stock Solution (e.g., 10 mM): Dissolve kojic acid in phosphate buffer or a minimal amount of DMSO if necessary, and then dilute with buffer. Prepare serial dilutions for use as a positive control.
Assay Procedure (96-well plate format)
-
Assay Setup: In each well of a 96-well microplate, add the following in the specified order:
-
Test Wells:
-
120 µL of Phosphate Buffer (0.1 M, pH 6.8)
-
20 µL of this compound solution (at various concentrations)
-
20 µL of Mushroom Tyrosinase solution
-
-
Control Wells (No Inhibitor):
-
140 µL of Phosphate Buffer (0.1 M, pH 6.8)
-
20 µL of Mushroom Tyrosinase solution
-
-
Blank Wells (No Enzyme):
-
140 µL of Phosphate Buffer (0.1 M, pH 6.8)
-
20 µL of this compound solution (at the highest concentration)
-
-
Positive Control Wells:
-
120 µL of Phosphate Buffer (0.1 M, pH 6.8)
-
20 µL of Kojic Acid solution (at various concentrations)
-
20 µL of Mushroom Tyrosinase solution
-
-
-
Pre-incubation: Gently tap the plate to mix the contents and incubate at room temperature (or a controlled temperature, e.g., 25°C) for 10 minutes.
-
Initiation of Reaction: To each well, add 40 µL of the L-DOPA solution to start the enzymatic reaction. The total volume in each well will be 200 µL.
-
Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for a total of 15-20 minutes to monitor the reaction kinetics, or take a single endpoint reading after a fixed time (e.g., 15 minutes).
Data Analysis
-
Correct for Blank: Subtract the absorbance of the blank wells from the absorbance of the test and control wells.
-
Calculate Percentage Inhibition: The percentage of tyrosinase inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate, no inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by non-linear regression analysis of the dose-response curve.
Visualizations
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.
References
Application Note: Quantification of Disodium Azelate using a Validated Stability-Indicating RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium azelate, the salt of the naturally occurring dicarboxylic acid, azelaic acid, is a component in various pharmaceutical and cosmetic formulations. Azelaic acid is known for its therapeutic effects in treating skin conditions such as acne and rosacea, owing to its anti-inflammatory and antibacterial properties.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing.
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the azelate moiety from this compound in pharmaceutical preparations. The method is simple, rapid, and selective, making it suitable for routine analysis.[3] The underlying principle involves the separation of the analyte on a C18 stationary phase followed by UV detection. This method does not require a pre-column derivatization step, which simplifies sample preparation.[3]
Principle
This method utilizes isocratic RP-HPLC with UV detection for the quantification of the azelate anion. The separation is achieved on a C18 column where the non-polar stationary phase retains the analyte based on its hydrophobicity. A buffered aqueous-organic mobile phase is used to elute the azelate, and it is then detected by its absorbance in the low UV region. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm particle size).[3]
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Sodium dihydrogen orthophosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of the azelate moiety.
| Parameter | Condition |
| Column | Kromasil 100-5C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 50 mM Sodium dihydrogen orthophosphate buffer (pH 3.5) : Acetonitrile (75:25, v/v)[3] |
| Flow Rate | 1.2 mL/min[3] |
| Detection Wavelength | 206 nm[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
To prepare the 50 mM sodium dihydrogen orthophosphate buffer, dissolve approximately 6.9 g of sodium dihydrogen orthophosphate monohydrate in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 3.5 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a ratio of 75:25 (v/v).
-
Degas the mobile phase before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL of azelate): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the mobile phase to obtain a concentration equivalent to 1 mg/mL of azelaic acid. Note: The molecular weight of azelaic acid is 188.22 g/mol and this compound is 232.18 g/mol . Adjust the weight accordingly.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-400 µg/mL.[3] For example, prepare concentrations of 5, 20, 50, 100, 200, 300, and 400 µg/mL.[3]
Preparation of Sample Solutions (from a cream formulation)
-
Accurately weigh 1 g of the formulation containing this compound into a suitable container.[4]
-
Add a known volume of a suitable solvent, such as acetonitrile, to extract the drug.[4]
-
Vortex the mixture for 5 minutes to ensure complete extraction.[4]
-
Allow the mixture to stand for 15 minutes and then centrifuge at 7000 rpm.[4]
-
Collect the supernatant and dilute it with the mobile phase to obtain a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4] The key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 5-400 µg/mL[3][5] |
| Correlation Coefficient (r²) | ≥ 0.998[3][5] |
| Accuracy (% Recovery) | > 96%[3][5] |
| Precision (%RSD) | ≤ 2%[3][5] |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the intercept and the slope of the calibration curve.[3] |
| Limit of Quantification (LOQ) | Calculated based on the standard deviation of the intercept and the slope of the calibration curve.[3] |
| Robustness | The method showed robustness with minor variations in mobile phase composition and flow rate.[3] |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and validated technique for the quantitative determination of this compound in pharmaceutical preparations. Its simplicity, speed, and accuracy make it an ideal choice for routine quality control and research applications. The absence of a derivatization step is a significant advantage, reducing sample preparation time and potential sources of error.[3]
References
Application Notes and Protocols for the Formulation of Disodium Azelate in Topical Hydrogels for In Vitro Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid is a dicarboxylic acid utilized in dermatology for its anti-inflammatory, antibacterial, and anti-keratinizing properties. However, its poor water solubility presents a challenge for topical formulations. To enhance aqueous solubility and improve drug delivery, azelaic acid can be converted to its salt form, disodium azelate. This application note provides detailed protocols for the synthesis of this compound, its formulation into various topical hydrogels, and the subsequent evaluation of its in vitro release profile using Franz diffusion cells.
Synthesis of this compound
This protocol details the synthesis of this compound via the neutralization of azelaic acid with sodium hydroxide.
Materials:
-
Azelaic Acid (high purity)
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard laboratory glassware
Protocol:
-
Prepare a Sodium Hydroxide Solution: Accurately weigh sodium hydroxide pellets to prepare a 1 M aqueous solution.
-
Dissolve Azelaic Acid: In a separate beaker, dissolve a known amount of azelaic acid in deionized water. Gentle heating (40-50°C) may be required to facilitate dissolution.
-
Neutralization: Slowly add the 1 M sodium hydroxide solution to the azelaic acid solution while continuously stirring and monitoring the pH.
-
pH Adjustment: Continue the addition of the sodium hydroxide solution until the pH of the mixture stabilizes between 7.0 and 7.5, indicating the complete neutralization of both carboxylic acid groups.
-
Final Product: The resulting solution contains this compound. This solution can be used directly for hydrogel formulation or lyophilized to obtain a powder.
Formulation of Topical Hydrogels
The following are protocols for formulating this compound into three common types of hydrogels: Hydroxypropyl Methylcellulose (HPMC), Chitosan, and Sodium Alginate.
HPMC Hydrogel
Materials:
-
This compound solution (as prepared above)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Glycerin (as a humectant)
-
Deionized Water
-
Mechanical overhead stirrer
Protocol:
-
Disperse HPMC: In a beaker containing the required volume of deionized water, slowly add the HPMC powder while stirring with a mechanical stirrer at a low speed to avoid clumping.
-
Hydration: Continue stirring until the HPMC is fully dispersed. Allow the solution to stand for a few hours or overnight to ensure complete hydration and the formation of a clear gel.
-
Incorporate this compound: To the hydrated HPMC gel, add the prepared this compound solution and glycerin.
-
Mixing: Stir the mixture at a low speed until a homogenous, transparent hydrogel is formed.
-
De-aeration: Allow the hydrogel to stand to remove any entrapped air bubbles.
Chitosan Hydrogel
Materials:
-
This compound solution
-
Chitosan (low molecular weight)
-
Acetic Acid (1% v/v)
-
Glycerin
-
Deionized Water
-
Magnetic stirrer
Protocol:
-
Dissolve Chitosan: Disperse the chitosan powder in the 1% acetic acid solution with continuous stirring until a clear solution is obtained.
-
Add Other Components: To the chitosan solution, add the this compound solution and glycerin.
-
Gel Formation: Stir the mixture until a homogenous hydrogel is formed. The pH can be adjusted if necessary.
Sodium Alginate Hydrogel
Materials:
-
This compound solution
-
Sodium Alginate
-
Calcium Chloride (as a cross-linking agent)
-
Glycerin
-
Deionized Water
-
Mechanical stirrer
Protocol:
-
Prepare Sodium Alginate Solution: Slowly add sodium alginate powder to deionized water while stirring continuously to prevent the formation of lumps. Continue stirring until a homogenous solution is formed.
-
Incorporate Active and Humectant: Add the this compound solution and glycerin to the sodium alginate solution and mix well.
-
Cross-linking: For a more rigid gel structure, a cross-linking agent can be used. This is typically done by dropping the sodium alginate mixture into a calcium chloride solution or by incorporating a calcium salt directly into the formulation.
Characterization of Hydrogels
The formulated hydrogels should be characterized for their physicochemical properties.
| Parameter | Method | Typical Values |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Brookfield Viscometer | Dependent on polymer concentration |
| Spreadability | Parallel Plate Method | Dependent on formulation |
| Drug Content | UV-Vis Spectrophotometry or HPLC | 95% - 105% of the theoretical amount |
In Vitro Release Studies
The in vitro release of this compound from the hydrogel formulations is studied using a Franz diffusion cell.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate)
-
Phosphate buffer saline (PBS, pH 7.4) as the receptor medium
-
Magnetic stirrer
-
Water bath maintained at 32 ± 0.5°C
-
Syringes for sampling
-
Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC)
Protocol:
-
Franz Cell Setup: Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Receptor Medium: Fill the receptor compartment with pre-warmed PBS (pH 7.4) and place a magnetic stir bar.
-
Temperature Equilibration: Place the assembled cells in a water bath maintained at 32 ± 0.5°C and allow them to equilibrate.
-
Sample Application: Accurately weigh a specified amount of the hydrogel formulation and apply it evenly to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling port.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method.
Analytical Method for Quantification
A validated analytical method is crucial for accurate quantification of this compound in the release samples.
UV-Vis Spectrophotometry
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the receptor medium (typically around 204-210 nm).[1][2][3][4]
-
Calibration Curve: Prepare a series of standard solutions of this compound in the receptor medium and measure their absorbance at the λmax to construct a calibration curve.
-
Quantification: Measure the absorbance of the release samples and determine the concentration using the calibration curve.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 column.[5]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[5]
-
Detection: UV detector at a suitable wavelength (e.g., 206 nm).[5]
-
Quantification: Similar to UV-Vis, a calibration curve is prepared using standard solutions to determine the concentration in the release samples.
Visualizations
References
Application Note: Ex Vivo Skin Permeation Studies with Disodium Azelate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid (AzA) is a naturally occurring dicarboxylic acid widely utilized in dermatology for its antibacterial, anti-inflammatory, and anti-keratinizing properties.[1] It is an effective treatment for conditions such as acne vulgaris, papulopustular rosacea, and melasma.[1][2] However, the therapeutic efficacy of topical formulations is often limited by AzA's poor water solubility and low skin permeability.[1] To address these limitations, formulations often use the salt form, disodium azelate, which demonstrates significantly improved aqueous solubility.[1]
Evaluating the performance of these topical formulations is a critical step in drug development. Ex vivo skin permeation studies, typically employing Franz diffusion cells, provide a reliable and ethical method to assess the rate and extent of drug absorption through the skin.[3][4] This application note provides a detailed protocol for conducting ex vivo skin permeation studies on this compound formulations, covering skin preparation, experimental setup, sample analysis, and data interpretation.
Mechanism of Action: Azelaic Acid
Azelaic acid's therapeutic effects are rooted in its ability to modulate various cellular pathways. A key anti-inflammatory action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This activation interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. By inhibiting the translocation of NF-κB into the nucleus, AzA reduces the production of pro-inflammatory cytokines, thus mitigating the inflammatory responses characteristic of conditions like acne and rosacea.[1]
Experimental Protocols
This section details the methodology for conducting ex vivo skin permeation studies using the Franz diffusion cell apparatus.
I. Materials and Reagents
-
Skin Source: Full-thickness excised human skin or animal skin (e.g., goat abdominal, porcine ear, or fuzzy rat skin).[5][6]
-
This compound Formulations: Test formulation(s) and a control/reference formulation.
-
Receptor Medium: Phosphate Buffered Saline (PBS) at pH 7.4 is commonly used.[5]
-
Analytical Solvents: Mobile phase for HPLC (e.g., sodium di-hydrogen orthophosphate and acetonitrile) or solvent for UV-Vis (e.g., ethanol, methanol, PBS).[7][8][9]
-
Equipment:
-
Franz diffusion cells (vertical type, with known receptor volume and diffusion area).[3]
-
Water bath with a multi-station magnetic stirrer, capable of maintaining 32 ± 0.5°C or 37 ± 0.5°C.[5][6]
-
High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[8][10]
-
Standard laboratory glassware, syringes, and membrane filters (0.45 µm).
-
II. Experimental Workflow
The overall process involves preparing the skin membrane, setting up the diffusion cells, applying the formulation, sampling over time, and analyzing the samples to quantify permeation.
III. Detailed Procedure
-
Skin Membrane Preparation:
-
Obtain fresh skin from a validated source. If using animal skin, carefully shave any hair.[5]
-
Remove subcutaneous fat and connective tissue using a scalpel, ensuring the epidermal layer remains intact.
-
Wash the skin gently with PBS to remove any adhered dirt.
-
Cut the prepared skin into sections large enough to fit between the donor and receptor compartments of the Franz cell.
-
Hydrate the skin sections in PBS for at least one hour before mounting.[5]
-
-
Franz Diffusion Cell Setup:
-
Degas the receptor medium (PBS, pH 7.4) to prevent air bubble formation.
-
Fill the receptor compartment of each Franz cell, ensuring no bubbles are trapped beneath the skin.
-
Mount the hydrated skin section onto the cell with the stratum corneum facing the donor compartment.[5]
-
Clamp the donor and receptor compartments together securely.
-
Place the cells in the water bath and allow the system to equilibrate to 32 ± 0.5°C (to mimic skin surface temperature) for 30 minutes.[5] Start the magnetic stirrers at a constant speed (e.g., 200 rpm).[11]
-
-
Formulation Application and Sampling:
-
Accurately weigh and apply a finite dose (e.g., 1 gram) of the this compound formulation onto the surface of the skin in the donor compartment.[5]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment via the sampling arm.[11]
-
Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor medium to maintain sink conditions.[11]
-
Filter the collected samples through a 0.45 µm syringe filter before analysis.
-
-
Sample Analysis (RP-HPLC Method):
-
Chromatographic Conditions: A validated RP-HPLC method is recommended for accurate quantification.[8][10]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8][10]
-
Mobile Phase: A mixture of aqueous buffer and organic solvent (e.g., 75 volumes of 50 mM sodium di-hydrogen orthophosphate pH 3.5 and 25 volumes of acetonitrile).[8]
-
Detection Wavelength: UV detection at approximately 206-210 nm.[8][9][11]
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a calibration curve using standard solutions of azelaic acid or this compound in the receptor medium over a linear concentration range (e.g., 5-400 µg/mL).[8][10] Calculate the concentration of the permeated drug in the collected samples by comparing their peak areas to the calibration curve.
-
Data Presentation and Analysis
The primary goal is to determine the permeation profile of this compound from the test formulations. Key parameters are calculated as follows:
-
Cumulative Amount Permeated (Qn): Calculate the total amount of drug permeated per unit area of skin (µg/cm²) at each time point, correcting for sample removal. Formula:Qn = (Cn * Vr + Σ(Ci * Vs)) / A
-
Cn = Drug concentration in the receptor medium at time n.
-
Vr = Volume of the receptor chamber.
-
Σ(Ci * Vs) = Sum of drug amounts in previous samples.
-
Vs = Volume of the sample withdrawn.
-
A = Effective surface area of the skin.
-
-
Steady-State Flux (Jss): The flux is the rate of drug permeation through the skin. It is determined from the slope of the linear portion of the cumulative amount permeated versus time plot. Units: µg/cm²/h
-
Permeability Coefficient (Kp): This parameter normalizes the flux to the concentration of the drug in the donor compartment (if it can be assumed constant). Formula:Kp = Jss / Cd
-
Cd = Concentration of the drug in the donor formulation. Units: cm/h
-
Quantitative Data Summary
The results should be summarized in a clear, tabular format to allow for easy comparison between different formulations.
| Formulation ID | Cumulative Amount at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| This compound Gel (0.5%) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound Cream (1.0%) | [Insert Data] | [Insert Data] | [Insert Data] |
| Reference Formulation (AzA 20%) | [Insert Data] | [Insert Data] | [Insert Data] |
| Control (Vehicle) | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The table presents a template for data organization. Actual results will vary based on the specific formulations tested. For context, studies on azelaic acid transethosomes have shown cumulative permeation as high as 3056 µg/cm² after 48 hours, significantly greater than free AzA suspension (590 µg/cm²).[12][13]
Conclusion
This application note provides a comprehensive protocol for the ex vivo evaluation of skin permeation from this compound formulations. By employing the Franz diffusion cell method and validated analytical techniques, researchers can obtain reliable and reproducible data on drug delivery performance. These studies are indispensable for optimizing topical formulations, establishing bioequivalence, and ensuring the development of safe and effective dermatological products.[14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- 5. impactfactor.org [impactfactor.org]
- 6. pharmasm.com [pharmasm.com]
- 7. jptcp.com [jptcp.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijsat.org [ijsat.org]
- 10. [PDF] A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 11. Development and Evaluation of Azelaic Acid-Loaded Microemulsion for Transfollicular Drug Delivery Through Guinea Pig Skin: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development, Optimization, and In Vitro/In Vivo Evaluation of Azelaic Acid Transethosomal Gel for Antidermatophyte Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium azelate, the water-soluble salt of azelaic acid, is a valuable compound for studying the molecular mechanisms of melanogenesis. Azelaic acid, a naturally occurring dicarboxylic acid, is well-documented for its ability to inhibit melanin production, making it a key area of interest in dermatology and cosmetology for treating hyperpigmentation disorders. Its primary mechanism of action involves the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. Furthermore, research has demonstrated that azelaic acid modulates the expression of several key genes involved in the pigmentation process, offering a valuable tool for researchers investigating the regulatory networks of melanogenesis.
These application notes provide detailed protocols for utilizing this compound to study its effects on the expression of crucial melanogenesis-related genes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), Tyrosinase-related protein 2 (TRP-2), and Microphthalmia-associated transcription factor (MITF).
Mechanism of Action: Modulation of Melanogenesis Signaling Pathways
This compound, through the action of azelaic acid, influences melanogenesis by inhibiting the enzymatic activity of tyrosinase and by down-regulating the transcription of genes essential for melanin synthesis.[1] The master regulator of these genes is the Microphthalmia-associated transcription factor (MITF).[1] The expression and activity of MITF are controlled by complex signaling pathways, primarily the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Azelaic acid has been shown to influence these pathways, leading to a reduction in MITF expression and, consequently, a decrease in the transcription of its target genes: TYR, TRP-1, and TRP-2.[2][3]
Data Presentation: Effect of Azelaic Acid on Melanogenesis-Related Gene Expression
The following table summarizes the quantitative data on the effect of azelaic acid on the mRNA expression of key melanogenesis-related genes in MNT-1 melanoma cells. This data can serve as a reference for expected outcomes when using this compound in similar experimental setups.
| Gene | Treatment (100 µg/mL Azelaic Acid) | Incubation Time | Fold Change in mRNA Expression (-ΔΔCT) | Reference |
| TYR | Azelaic Acid | 6 hours | 0.52 | [1] |
| Azelaic Acid | 12 hours | 0.45 | [1] | |
| TRP-1 | Azelaic Acid | 6 hours | 0.65 | [1] |
| Azelaic Acid | 12 hours | 0.58 | [1] | |
| TRP-2 | Azelaic Acid | 6 hours | 0.71 | [1] |
| Azelaic Acid | 12 hours | 0.62 | [1] |
Experimental Protocols
This section provides detailed methodologies for studying the effect of this compound on melanogenesis-related gene expression in a common in vitro model, the B16-F10 mouse melanoma cell line.
Protocol 1: Cell Culture and Treatment
Materials:
-
B16-F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the B16-F10 cells into 6-well plates at a density of approximately 2 x 10⁵ cells per well. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Treatment Solution: Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 50 µg/mL, 100 µg/mL).
-
Treatment: After 24 hours of cell seeding, remove the existing medium and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression.
Protocol 2: RNA Isolation
Materials:
-
TRIzol™ reagent or a similar RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis: After the incubation period, aspirate the medium from the wells and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol™ reagent to each well and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Isolated RNA
-
Reverse transcriptase kit for cDNA synthesis
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Forward and reverse primers for target genes (TYR, TRP-1, TRP-2, MITF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture in a PCR plate by combining the cDNA template, SYBR Green master mix, and forward and reverse primers for each gene of interest.
-
qRT-PCR Program: Perform the qRT-PCR using a standard thermal cycling program, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. The relative quantification of gene expression can be calculated using the -ΔΔCT method, normalizing the expression of the target genes to the expression of the housekeeping gene.[1]
Conclusion
This compound serves as a potent tool for investigating the molecular regulation of melanogenesis. The protocols outlined above provide a comprehensive framework for researchers to study the effects of this compound on the expression of key melanogenic genes. By understanding how this compound modulates these genetic pathways, scientists can gain deeper insights into the mechanisms of pigmentation and develop novel therapeutic strategies for hyperpigmentation disorders.
References
Troubleshooting & Optimization
Troubleshooting poor cell viability with Disodium azelate treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell viability with disodium azelate treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing high levels of cell death after treating my cells with this compound. What are the common causes?
Poor cell viability following this compound treatment can stem from several factors, including issues with the compound itself, suboptimal cell culture conditions, or the specifics of your experimental setup. Key areas to investigate include:
-
Incorrect Solution Preparation: Improperly prepared this compound solution can lead to issues with pH, solubility, and concentration, all of which can negatively impact cell health.
-
Substrate Toxicity: High concentrations of this compound can be cytotoxic to cells.[1] It's crucial to determine the optimal, non-toxic concentration for your specific cell line through dose-response experiments.
-
Precipitation in Media: this compound can precipitate in cell culture media, particularly in the presence of divalent cations.[2] This reduces the effective concentration of the compound and the precipitate can be harmful to cells.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[3][4] What is a suitable concentration for one cell line may be toxic to another.
-
General Cell Culture Issues: Problems such as contamination, nutrient depletion, or accumulation of toxic byproducts can also contribute to poor cell viability.[1]
Q2: My this compound solution appears cloudy or has formed a precipitate after adding it to the cell culture medium. Why is this happening and how can I prevent it?
Precipitation of this compound in cell culture media is a common problem that can arise from interactions with components of the media, most notably divalent cations like calcium and magnesium.[2] To prevent this, consider the following:
-
Prepare the solution correctly: Ensure your this compound stock solution is prepared with the correct pH, typically between 7.0 and 7.5.[2][5]
-
Dilute in serum-free media: Before adding to your complete media, dilute the this compound stock solution in serum-free media.
-
Add slowly while mixing: Introduce the diluted this compound to the complete media slowly while gently swirling to facilitate even dispersion.
-
Consider a lower concentration: If precipitation persists, you may need to use a lower working concentration of this compound.
Q3: How do I prepare a stable and sterile this compound stock solution?
A properly prepared stock solution is critical for reproducible results. This compound is significantly more water-soluble than its parent compound, azelaic acid.[5][6] Here is a recommended protocol for preparing a 100 mM stock solution:
-
Dissolve Azelaic Acid: Weigh 1.882 g of azelaic acid and add it to a sterile beaker with deionized water. Gently heat the suspension to 50-60°C while stirring to aid dissolution.[2]
-
Neutralization: While monitoring the pH with a calibrated pH meter, slowly add a 1 M sodium hydroxide solution dropwise to the azelaic acid solution.[2]
-
pH Adjustment: Continue adding sodium hydroxide until the pH of the solution stabilizes between 7.2 ± 0.2.[2]
-
Final Volume Adjustment: Allow the solution to cool to room temperature and adjust the final volume to 100 mL with deionized water.[2]
-
Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the sterilized solution into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.[2][5]
Q4: What is the mechanism of action of this compound that leads to cell death?
This compound's cytotoxic effects are primarily attributed to its active form, azelaic acid. Azelaic acid is known to induce antiproliferative and cytotoxic effects in various tumor cell lines.[7] The primary mechanisms include:
-
Inhibition of Mitochondrial Enzymes: Azelaic acid can inhibit mitochondrial oxidoreductases of the respiratory chain.[7]
-
Inhibition of DNA Synthesis: It has been shown to interfere with DNA synthesis, which is crucial for cell proliferation.[3][7][8]
-
Modulation of Signaling Pathways: Azelaic acid can also influence cellular signaling. For instance, it can interfere with the NF-κB signaling pathway, which is involved in inflammation.[6]
Data Presentation
The cytotoxic effects of azelaic acid, the active form of this compound, have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.
Table 1: IC50 Values of Azelaic Acid in Acute Myeloid Leukemia (AML) Cell Lines [2]
| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) |
| U937 | 4.8 | 3.4 | 1.4 |
| THP-1 | 6.3 | 4.8 | 1.2 |
| KG-1 | 7.2 | 5.9 | 1.7 |
| NB4 | 6.3 | 5.1 | 1.3 |
| HL-60 | 5.8 | 3.6 | 1.9 |
Table 2: Dose-Dependent Effect of Azelaic Acid on Melanoma Cell Line Survival [2]
| Cell Line | Concentration Range (mM) | Observation |
| B16 (murine) | 1 - 100 | Dose-dependent decrease in colony-forming ability |
| HMB2 (human) | 1 - 100 | More sensitive to azelaic acid than B16 cells |
| SK23 (human) | 1 - 100 | Less sensitive than HMB2 but more sensitive than B16 cells |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
Azelaic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile 0.22 µm filter
-
Sterile storage tubes
Procedure:
-
Weighing Azelaic Acid: Accurately weigh 1.882 g of azelaic acid for a final volume of 100 mL of a 100 mM solution.
-
Initial Slurry: Add the weighed azelaic acid to a beaker containing approximately 70 mL of deionized water. This will form a slurry.
-
Neutralization: While stirring the azelaic acid slurry, slowly add a 1 M NaOH solution dropwise. The azelaic acid will begin to dissolve as it is converted to its sodium salt.[5]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH for the complete formation of this compound is between 7.0 and 7.5.[2][5]
-
Final Volume Adjustment: Once the azelaic acid is fully dissolved and the target pH is reached, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure all the this compound is transferred. Bring the solution to the final volume of 100 mL with deionized water.
-
Sterilization: For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm sterile filter.[5]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[5]
Protocol 2: Assessing Cell Viability using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 132499-85-5 | Benchchem [benchchem.com]
- 3. Cytotoxic activity of azelaic acid against human melanoma primary cultures and established cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelaic acid was sensitizing effect in the chemotherapeutic treatment of several melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azelaic acid: potential as a general antitumoural agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelaic acid: mode of action at cellular and subcellular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Disodium azelate precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the precipitation of disodium azelate in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in stock solutions?
A1: this compound is the sodium salt of azelaic acid, a dicarboxylic acid.[1] Converting azelaic acid, which is poorly soluble in water, to its disodium salt dramatically increases its aqueous solubility, making it ideal for use in various experimental settings, including cell culture.[2]
Q2: What is the primary cause of this compound precipitation in stock solutions?
A2: The most common cause of precipitation is a decrease in the pH of the solution. This compound is the salt of a weak acid and is most soluble at a neutral to slightly alkaline pH (7.0-7.5).[2][3] If the pH drops, the this compound can be converted back to its less soluble forms, monosodium azelate and azelaic acid, leading to precipitation.[4]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For long-term storage, it is recommended to aliquot the sterile-filtered stock solution into single-use volumes and store them at -20°C.[2] This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[3] However, the long-term stability under these conditions should be validated for your specific experimental needs.[3]
Q4: Can I dissolve this compound powder directly into my experimental buffer or media?
A4: While this compound has good water solubility, dissolving it directly into complex mixtures like cell culture media is not recommended for preparing concentrated stock solutions. Media components, such as salts and proteins, can interact with the compound and cause precipitation.[5] The best practice is to prepare a high-concentration stock solution in deionized water and then dilute it to the final working concentration in your experimental medium.
Troubleshooting Guide
Issue: Precipitation observed in the this compound stock solution.
This guide will help you identify the cause of precipitation and provide corrective actions.
| Observation | Potential Cause | Recommended Action |
| Precipitate forms during preparation | The pH of the solution is too low, preventing the complete conversion of azelaic acid to its more soluble disodium salt form. | Continue to add a sodium hydroxide solution dropwise while monitoring the pH until it stabilizes between 7.0 and 7.5. Gentle warming (up to 50-60°C) can also help to dissolve the remaining solid.[3] |
| Precipitate forms after a period of storage (e.g., at 4°C or room temperature) | The solution has absorbed atmospheric CO₂, which can lower the pH over time. Alternatively, there may have been a temperature-dependent solubility issue. | Gently warm the solution to 37°C and agitate to see if the precipitate redissolves. Check the pH of the solution and, if necessary, adjust it back to the 7.0-7.5 range with a dilute sodium hydroxide solution. For long-term storage, freezing at -20°C is recommended over refrigeration.[3][6] |
| Precipitate forms after thawing a frozen stock solution | Incomplete redissolution of the solute after a freeze-thaw cycle. This can be due to pH shifts that can occur in frozen aqueous solutions.[3] | Warm the solution to 37°C and vortex or agitate thoroughly to ensure all precipitate has redissolved. Visually inspect the solution to confirm it is clear before use. If precipitation persists, it may be necessary to prepare a fresh stock solution. |
| Precipitate forms when the stock solution is added to the culture medium | The buffer capacity of the stock solution is insufficient to counteract the lower pH of the culture medium, causing the this compound to convert to less soluble forms. | Prepare a more concentrated stock solution to minimize the volume added to the medium. Alternatively, pre-buffer the medium to a pH closer to 7.0-7.5 before adding the this compound stock solution. |
Data Presentation
Physicochemical Properties of Azelaic Acid and this compound
| Property | Azelaic Acid | This compound | Reference |
| Molecular Formula | C₉H₁₆O₄ | C₉H₁₄Na₂O₄ | [1][7] |
| Molecular Weight | 188.22 g/mol | 232.18 g/mol | [1][2] |
| Water Solubility | 2.1 g/L (at 20°C) | ~180 g/L | [4][8] |
| pKa₁ | 4.55 | - | [4] |
| pKa₂ | 5.50 | - | [4] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
Objective: To prepare a 1 M stock solution of this compound from azelaic acid.
Materials:
-
Azelaic acid (MW: 188.22 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Weighing Azelaic Acid: Accurately weigh 18.82 g of azelaic acid.
-
Initial Slurry: In a beaker, add the weighed azelaic acid to approximately 70 mL of deionized water. This will form a slurry.[2]
-
Neutralization: While continuously stirring the slurry, slowly add a concentrated sodium hydroxide solution (e.g., 10 M) dropwise.
-
pH Monitoring: Continuously monitor the solution's pH using a calibrated pH meter. The azelaic acid will dissolve as it is converted to its sodium salt.[2]
-
Final pH Adjustment: Continue adding the NaOH solution until the pH stabilizes between 7.0 and 7.5.[3]
-
Final Volume Adjustment: Once the azelaic acid is fully dissolved and the target pH is reached, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Bring the solution to the final volume of 100 mL with deionized water.[2]
-
Sterilization: For applications requiring sterility, pass the solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C for long-term use.[2]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: The pH-dependent equilibrium of azelaic acid species.
References
- 1. Azelaic acid, disodium salt | C9H14Na2O4 | CID 159815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azeco Cosmeceuticals [azelaicacid.cld.bz]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. GSRS [precision.fda.gov]
- 8. PROCESS AZEPUR99 - Azelaic [azelaic.com]
Technical Support Center: Disodium Azelate in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Disodium Azelate in cell viability assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: Based on published studies, a common starting point for this compound concentration in cell viability assays is between 1 mM and 50 mM. One study demonstrated that at 1 mM (10⁻³ M), this compound had no effect on the viability of various cell types. However, at concentrations of 10 mM (10⁻² M) and 50 mM (5 x 10⁻² M), a cytotoxic effect of 50-80% was observed on lymphoma- and leukemia-derived cell lines after 72 hours of incubation, while normal lymphocytes and 3T3 fibroblasts were unaffected.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is highly soluble in water, which simplifies stock solution preparation compared to its parent compound, azelaic acid.[2][3] To prepare a sterile stock solution, dissolve the this compound powder in deionized water to your desired concentration (e.g., 1 M). For cell culture applications, it is essential to sterilize the stock solution by passing it through a 0.22 µm filter.[4]
Q3: My cell culture medium changes pH after adding this compound. How can I prevent this?
A3: Aqueous solutions of this compound can be relatively basic, leading to an increase in the pH of your cell culture medium.[5] This pH shift can significantly impact cell health and viability.[6] It is advisable to buffer the final concentration of this compound in the complete cell culture medium or to adjust the pH of the medium after the addition of the compound. Always verify the final pH of the medium before adding it to your cells.
Q4: I am observing precipitation in my culture medium after adding this compound. What could be the cause?
A4: While this compound itself is highly water-soluble, precipitation can occur due to interactions with divalent cations (like Ca²⁺ and Mg²⁺) present in many standard culture media.[2] This can lead to the formation of less soluble salts. To mitigate this, consider preparing the final dilution of this compound in a serum-free or low-divalent cation medium before adding it to the final culture system.
Q5: What is the mechanism of action of this compound's cytotoxicity?
A5: The cytotoxic effects of azelaic acid, the active component of this compound, are suggested to be linked to its interference with mitochondrial oxido-reductase enzymes.[1] This can disrupt cellular respiration and energy production, ultimately leading to cell death. It has also been noted to inhibit DNA synthesis in some cancer cells.[7]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible cell viability results. | 1. Inaccurate stock solution concentration. 2. pH fluctuations in the culture medium. 3. Precipitation of the compound. 4. Cell seeding density variability. | 1. Ensure accurate weighing of this compound and use a calibrated pH meter for any adjustments. 2. Verify the pH of the medium after adding this compound and adjust if necessary. Use buffered media. 3. Prepare fresh dilutions for each experiment and visually inspect for precipitates before use. 4. Maintain consistent cell seeding densities across all wells and experiments. |
| High background signal in a cell-free control. | 1. Direct reaction of this compound with the viability assay reagent (e.g., MTT, XTT). 2. Precipitation of the compound interfering with absorbance/fluorescence readings. | 1. Run a cell-free control with this compound and the assay reagent to quantify any direct interaction. Subtract this background from your experimental values.[8] 2. Visually inspect the wells for any precipitate. If present, consider washing the cells with PBS before adding the viability reagent.[8] |
| No cytotoxic effect observed even at high concentrations. | 1. The cell line is resistant to this compound. 2. Insufficient incubation time. 3. Degradation of the compound in the medium. | 1. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay. 2. Extend the incubation period (e.g., up to 72 hours). 3. Prepare fresh stock solutions and dilutions for each experiment. |
Data Presentation
Table 1: Effect of this compound on Cell Viability of Different Cell Lines (72h Incubation)
| Cell Line Type | Concentration | Observed Effect |
| Lymphoma- and Leukemia-derived | 1 mM | No effect on viability[1] |
| 10 mM | 50-80% cytotoxicity[1] | |
| 50 mM | 50-80% cytotoxicity[1] | |
| Normal Lymphocytes (Resting & Stimulated) | 10 mM - 50 mM | Not toxic[1] |
| 3T3 Fibroblasts | 10 mM - 50 mM | Not toxic[1] |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes
Procedure:
-
Accurately weigh the required amount of this compound powder to prepare the desired volume of a 1 M solution (Molecular Weight: 232.18 g/mol ).
-
In a sterile container, dissolve the powder in a portion of the sterile, deionized water.
-
Gently mix until the powder is completely dissolved.
-
Bring the solution to the final desired volume with sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage tube.
-
Store the stock solution at a recommended temperature (consult the manufacturer's data sheet, typically 4°C for short-term and -20°C for long-term storage).
Protocol 2: MTT Cell Viability Assay with this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for a typical cell viability assay using this compound.
References
- 1. Activity of azelaic acid on cultures of lymphoma- and leukemia-derived cell lines, normal resting and stimulated lymphocytes and 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 132499-85-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Azeco Cosmeceuticals [azelaicacid.cld.bz]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic activity of azelaic acid against human melanoma primary cultures and established cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-term stability of Disodium azelate stock solutions at -20°C
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of disodium azelate stock solutions stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a this compound stock solution?
A1: this compound stock solutions are typically prepared by dissolving azelaic acid in deionized water and then neutralizing the solution with sodium hydroxide (NaOH) to a pH of 7.0-7.5.[1][2] This process significantly enhances the aqueous solubility of azelaic acid.[1][3] For a detailed step-by-step guide, refer to the Experimental Protocols section below.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: For long-term storage, it is recommended to store sterilized, aliquoted this compound stock solutions at -20°C.[2] Aliquoting into single-use volumes is crucial to minimize freeze-thaw cycles, which can potentially impact the stability of the solution.[2]
Q3: How long can I expect my this compound stock solution to be stable at -20°C?
Q4: What are the potential signs of degradation in a this compound stock solution?
A4: Signs of degradation may include a change in color, the appearance of precipitate upon thawing, or a shift in pH. For a definitive assessment of stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to quantify the concentration of this compound and detect any degradation products.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is strongly advised to avoid repeated freeze-thaw cycles.[2] Each cycle can potentially lead to the degradation of the compound or changes in its solubility. To circumvent this, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving azelaic acid during preparation | Azelaic acid has low water solubility at room temperature.[3] | Gently heat the solution to 50-60°C while stirring to facilitate dissolution before adding sodium hydroxide.[2][4] |
| Precipitate forms after thawing the stock solution | The concentration of the stock solution may be too high, or the solution may have undergone degradation. | Try preparing a more dilute stock solution. If the issue persists, the stability of the solution at that concentration and storage duration may be compromised. Consider performing a quantitative analysis to check for degradation. |
| Inconsistent experimental results using the stock solution | This could be due to degradation of the this compound, improper storage, or multiple freeze-thaw cycles. | Prepare a fresh stock solution and compare its performance in your assay to the stored solution. Implement a stability testing protocol to ensure the integrity of your stock solutions over time. |
| Change in pH of the stock solution over time | This may indicate chemical degradation of the this compound. | Measure the pH of the thawed aliquot before use. A significant deviation from the initial pH of 7.2 ± 0.2 suggests instability. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
Azelaic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Dissolution of Azelaic Acid: Weigh 1.882 g of azelaic acid and add it to a sterile beaker containing approximately 80 mL of deionized water.
-
Heating: Gently heat the suspension to 50-60°C on a stirring hotplate to aid in the dissolution of the azelaic acid.[2]
-
Neutralization: While monitoring the pH with a calibrated pH meter, slowly add a 1 M sodium hydroxide solution dropwise to the azelaic acid solution.
-
pH Adjustment: Continue adding sodium hydroxide until the pH of the solution stabilizes at 7.2 ± 0.2.[2]
-
Final Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a 100 mL volumetric flask and adjust the final volume to 100 mL with deionized water.
-
Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the sterilized solution into single-use tubes and store them at -20°C.[2]
Protocol 2: Long-Term Stability Assessment of this compound Stock Solution
This protocol outlines a general procedure for assessing the stability of a this compound stock solution stored at -20°C.
1. Sample Preparation and Storage:
-
Prepare a large batch of this compound stock solution (e.g., 100 mM) following Protocol 1.
-
Aliquot the solution into a sufficient number of sterile tubes for all planned time points.
-
Store the aliquots at -20°C.
2. Time Points:
-
Establish a schedule for testing. Recommended intervals are every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6]
-
An initial analysis (T=0) should be performed on a fresh aliquot immediately after preparation.
3. Analytical Methods:
-
At each time point, thaw one aliquot and perform the following tests:
-
Visual Inspection: Note any changes in color or the presence of precipitation.
-
pH Measurement: Measure the pH of the solution.
-
Quantification by HPLC: Use a validated stability-indicating RP-HPLC method to determine the concentration of azelaic acid.[7] A suitable method might involve a C18 column and a mobile phase of sodium di-hydrogen orthophosphate buffer and acetonitrile, with UV detection at around 206 nm.[7]
-
Degradation Product Analysis: The HPLC chromatogram should be inspected for the appearance of new peaks that may indicate degradation products.
-
4. Data Presentation:
-
Summarize the collected data in a table for easy comparison across different time points.
Table 1: Example Stability Study Data Table for this compound (100 mM) at -20°C
| Time Point | Visual Appearance | pH | Concentration (mM) by HPLC | Appearance of Degradation Products (Peak Area %) |
| T = 0 | Clear, colorless solution | 7.20 | 100.1 | Not Detected |
| T = 3 Months | ||||
| T = 6 Months | ||||
| T = 12 Months | ||||
| T = 24 Months |
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
References
Technical Support Center: pH Adjustment for Disodium Azelate Solutions in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the pH adjustment of disodium azelate solutions in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is pH adjustment of this compound solutions critical for cell culture experiments?
A1: this compound, the salt of azelaic acid, is significantly more water-soluble than its parent compound, making it easier to use in aqueous solutions like cell culture media.[1] However, aqueous solutions of this compound are alkaline, with a pH typically greater than 7.0.[2] Cell culture media are buffered to maintain a physiological pH, usually between 7.2 and 7.4, which is crucial for optimal cell growth and viability.[3] Adding a high-pH this compound solution directly to your media can cause a sharp increase in the overall pH, leading to cell stress, altered morphology, and even cell death.[4] Furthermore, abrupt pH changes can cause components of the media to precipitate.[5][6]
Q2: What is the recommended method for preparing a this compound stock solution?
A2: It is often recommended to prepare this compound in situ by dissolving azelaic acid in water and then adding a concentrated sodium hydroxide (NaOH) solution to increase the pH and facilitate dissolution.[1][7] This method allows for precise control over the final concentration. The resulting solution will be alkaline and will require pH adjustment before being added to cell culture media.
Q3: How do I adjust the pH of my this compound stock solution before adding it to cell culture media?
A3: To adjust the pH of your alkaline this compound stock solution, you should use a sterile, dilute acid, such as 1N hydrochloric acid (HCl).[8] Add the acid dropwise while gently stirring and continuously monitoring the pH with a calibrated pH meter until the desired physiological pH (typically 7.2-7.4) is reached.[8] It is crucial to perform this adjustment before adding the solution to your final cell culture to prevent shocking the cells with a sudden pH change.
Q4: Can I store a pH-adjusted this compound stock solution?
A4: While storing stock solutions at -20°C is a common practice, pH shifts can occur in frozen aqueous solutions of carboxylic acids.[9] Upon thawing, you may observe precipitation.[9] For this reason, it is often recommended to prepare fresh stock solutions or to aliquot the pH-adjusted solution into single-use volumes to minimize freeze-thaw cycles.[7] If you do store it, visually inspect the thawed solution for any precipitates before use.
Q5: What are the known cellular effects of azelaic acid?
A5: Azelaic acid exhibits multiple biological effects. It can inhibit the proliferation of various tumor cell lines, including melanoma, by inhibiting enzymes involved in DNA synthesis and mitochondrial respiration.[1][7][10] It also has anti-inflammatory properties, in part by modulating signaling pathways such as NF-κB, and can inhibit tyrosinase, a key enzyme in melanin production.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the this compound stock solution upon cooling or storage. | The concentration of this compound may be too high for the storage temperature. The pH of the solution may have shifted during freezing and thawing, reducing solubility.[9] | - Prepare a fresh stock solution at a lower concentration.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]- Before use, gently warm the solution to aid in re-dissolving any precipitate. |
| Precipitate forms immediately after adding the this compound stock solution to the cell culture medium. | The pH of the stock solution was too high, causing a localized pH shock in the media and precipitation of media components.[5] The final concentration of this compound is above its solubility limit in the complex cell culture medium. | - Adjust the pH of the this compound stock solution to the same pH as your cell culture medium (e.g., 7.4) before adding it.[8]- Add the pH-adjusted stock solution dropwise to the media while gently swirling.[9]- Prepare a more dilute stock solution to reduce the volume needed for your final concentration. |
| Cells show signs of stress (e.g., rounding, detachment, death) after the addition of this compound. | The pH of the final cell culture medium has shifted outside the optimal physiological range.[4] The concentration of this compound is cytotoxic to the specific cell line. | - Verify the pH of the final cell culture medium after adding the this compound solution. If necessary, adjust the pH of the stock solution more accurately before addition.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[11] |
| Inconsistent experimental results between different batches of this compound solution. | The stock solution may have degraded or precipitated during storage. Inaccurate pH adjustment of the stock solution. | - Prepare fresh stock solutions for each experiment or use aliquots from a single, validated batch.[12]- Always calibrate your pH meter before adjusting the pH of your stock solution. |
Data Presentation
Table 1: Solubility of Azelaic Acid and its Disodium Salt
| Compound | Solvent | Solubility | Temperature (°C) |
| Azelaic Acid | Water | 2.1 - 2.4 g/L | 20 |
| Azelaic Acid | Hot Water | Soluble | Not Specified |
| Azelaic Acid | Ethanol, DMSO | ~10 mg/mL | Not Specified |
| This compound | Water | ~180 g/L | Not Specified |
Table 2: Reported Cytotoxic Effects of Azelaic Acid on Melanoma Cell Lines
| Cell Line(s) | Assay | Effect | Concentration |
| Human Melanoma Primary Cultures & Established Cell Lines | Cell Proliferation | Dose-dependent antiproliferative effect | ID50 values varied between cell lines |
| Cultured Melanoma Cells | DNA Synthesis | Inhibition | 10 mM |
| B16-F10 and MNT-1 Melanoma Cells | Cell Viability (MTT Assay) | Low cytotoxicity, ~100% viability | 100 µg/mL |
| B16F10, SK-MEL-28, SK-MEL-1 | Cell Viability (MTT Assay) | Dose-dependent antineoplastic activity | 1 mM (used for pretreatment) |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Aqueous Stock Solution
This protocol describes the in-situ preparation of a 1 M this compound stock solution from azelaic acid and sodium hydroxide.
Materials:
-
Azelaic acid (MW: 188.22 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Weighing Azelaic Acid: Accurately weigh 18.82 g of azelaic acid for a final volume of 100 mL of a 1 M solution.
-
Initial Slurry: Add the weighed azelaic acid to a beaker containing approximately 70 mL of deionized water. This will form a slurry as azelaic acid is poorly soluble in water at neutral pH.[1]
-
Preparation of NaOH Solution: Prepare a concentrated stock solution of NaOH (e.g., 10 M) to minimize the final volume adjustment.
-
Dissolution and pH Adjustment:
-
Place the beaker with the azelaic acid slurry on a magnetic stirrer.
-
Slowly add the concentrated NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the azelaic acid is fully dissolved and the pH is stable. The solution will become clear.
-
-
Final Volume Adjustment: Once the azelaic acid is fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure all the this compound is transferred. Bring the solution to the final volume of 100 mL with deionized water.
-
Sterilization: For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm sterile filter.[1]
-
Storage: Store the sterilized stock solution at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage.[9]
Protocol 2: pH Adjustment of this compound Stock Solution for Cell Culture
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Sterile 1 N Hydrochloric Acid (HCl)
-
Calibrated pH meter with a sterile electrode
-
Sterile tubes
-
Laminar flow hood
Procedure:
-
Aseptic Technique: Perform all subsequent steps in a laminar flow hood to maintain sterility.
-
pH Measurement: Aseptically take an aliquot of your this compound stock solution. Using a sterile pH electrode, measure the initial pH of the solution.
-
pH Adjustment:
-
While gently stirring the solution, add sterile 1 N HCl drop by drop.
-
Allow the pH reading to stabilize after each addition.
-
Continue this process until the pH of the solution reaches the desired physiological range for your cell culture medium (typically 7.2 - 7.4).
-
-
Final Use: The pH-adjusted this compound solution is now ready to be added to your cell culture medium to achieve the desired final concentration. It is recommended to add it to the medium shortly after pH adjustment.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting workflow for precipitation of this compound in cell culture media.
Caption: Simplified signaling pathways affected by Azelaic Acid.
References
- 1. Cytotoxic activity of azelaic acid against human melanoma primary cultures and established cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificbio.com [scientificbio.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Cellular toxicity induced by different pH levels on the R3230AC rat mammary tumour cell line. An in vitro model for investigation of the tumour destructive properties of electrochemical treatment of tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DNA synthesis of melanoma cells by azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azelaic acid was sensitizing effect in the chemotherapeutic treatment of several melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azelaic acid: potential as a general antitumoural agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Impact of freeze-thaw cycles on Disodium azelate solution integrity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of freeze-thaw cycles on the integrity of Disodium azelate solutions.
Frequently Asked Questions (FAQs)
Q1: Can I store my this compound stock solution at -20°C or -80°C?
A1: Storing this compound solutions at sub-zero temperatures is a common practice for long-term preservation. However, specific long-term stability data for this compound solutions at these temperatures is not extensively documented in publicly available literature. The stability of frozen solutions can be influenced by factors such as concentration, buffer composition, and the rate of freezing and thawing. It is known that crystallization of buffer components and pH shifts can occur in frozen aqueous solutions of carboxylic acids. Therefore, while storage at -20°C or -80°C is plausible, it is highly recommended that researchers validate the stability for their specific experimental needs.
Q2: What are the potential signs of instability in my frozen this compound stock solution after thawing?
A2: Upon thawing your this compound solution, you should visually inspect it for any signs of physical instability. The formation of crystals, precipitates, or a cloudy appearance can indicate that the this compound has come out of solution. Inconsistent experimental results between freshly prepared and frozen-thawed solutions can also be an indicator of chemical degradation or changes in the effective concentration of the active compound.
Q3: How can I assess the stability of my this compound stock solution after one or more freeze-thaw cycles?
A3: To rigorously assess the stability of your solution, you should perform analytical tests. High-Performance Liquid Chromatography (HPLC) is a recommended method to quantify the concentration of this compound and to detect any potential degradation products. Comparing the HPLC profile of a freshly prepared solution with that of a thawed stock solution will provide a quantitative measure of its chemical stability. Additionally, you should measure the pH of the thawed solution to check for any significant shifts that may have occurred during the freeze-thaw process.
Q4: What causes precipitation in this compound solutions during freeze-thaw cycles?
A4: Precipitation during freeze-thaw cycles can be attributed to a phenomenon known as cryoconcentration. As the solution freezes, pure water crystallizes into ice, leading to an increased concentration of this compound and any other solutes in the remaining unfrozen liquid. This can exceed the solubility limit of this compound at that temperature, causing it to precipitate. Additionally, significant shifts in pH during freezing can affect the solubility of the salt, potentially leading to precipitation.
Q5: How many times can I freeze and thaw my this compound solution?
A5: There is no definitive answer to this question as it depends on the specific formulation of your solution (e.g., concentration, solvent, presence of other solutes). Each freeze-thaw cycle can potentially impact the integrity of the solution. It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. If you must subject your solution to multiple cycles, it is crucial to validate its stability after a representative number of cycles for your experimental workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate or cloudiness observed after thawing | - Exceeded solubility limit due to cryoconcentration.- pH shift during freezing affecting solubility. | - Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves.- If the precipitate does not redissolve, do not use the solution. Prepare a fresh solution.- Consider preparing a lower concentration stock solution if precipitation is a recurring issue.- To confirm the identity of the precipitate, it can be isolated and analyzed (e.g., by FTIR or melting point analysis). |
| Inconsistent experimental results | - Change in the effective concentration of this compound due to precipitation or degradation.- Chemical degradation of this compound. | - Perform HPLC analysis to quantify the concentration of this compound in the thawed solution and compare it to a fresh standard.- Check for the presence of degradation peaks in the HPLC chromatogram.- If degradation is confirmed, prepare a fresh stock solution and avoid repeated freeze-thaw cycles by aliquoting. |
| Significant change in pH of the thawed solution | - Selective crystallization of buffer components or the this compound itself.[1] | - Measure the pH of the thawed solution and compare it to the initial pH.- If the pH has shifted outside the acceptable range for your experiment, it is recommended to prepare a fresh solution.- Consider using a cryoprotectant in your formulation if pH stability during freezing is critical. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄Na₂O₄ | [2] |
| Molecular Weight | 232.18 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [2][4] |
| Water Solubility | ~180 g/L | [3][5] |
| pKa (of parent azelaic acid) | pKa₁ = 4.55, pKa₂ = 5.50 | [4] |
Experimental Protocols
Protocol: Stability Assessment of this compound Solution after Freeze-Thaw Cycles
Objective: To determine the physical and chemical stability of a this compound solution after a specified number of freeze-thaw cycles.
Materials:
-
This compound solution (prepared in the desired solvent/buffer)
-
Freshly prepared this compound solution (as a control)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Freezer (-20°C or -80°C)
-
Vortex mixer
-
Sterile, single-use tubes
Methodology:
-
Preparation of Aliquots:
-
Prepare a bulk solution of this compound at the desired concentration.
-
Measure the initial pH of the solution.
-
Filter the solution through a 0.22 µm filter if sterility is required.
-
Aliquot the solution into multiple single-use, cryo-resistant tubes. Retain a sufficient number of aliquots for each time point and freeze-thaw cycle to be tested.
-
-
Freeze-Thaw Cycling:
-
Place the aliquots in a freezer at the desired storage temperature (e.g., -20°C) for a minimum of 24 hours to ensure complete freezing.
-
For thawing, remove the aliquots from the freezer and allow them to come to room temperature unassisted.
-
Once completely thawed, vortex the tubes gently to ensure homogeneity. This completes one freeze-thaw cycle.
-
For subsequent cycles, return the tubes to the freezer and repeat the process.
-
-
Sample Analysis:
-
After the desired number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles), analyze the samples.
-
Visual Inspection: Carefully observe the thawed solution for any signs of precipitation, crystallization, or color change.
-
pH Measurement: Measure the pH of the thawed solution and compare it to the initial pH of the freshly prepared solution.
-
HPLC Analysis:
-
Prepare a standard curve with known concentrations of freshly prepared this compound.
-
Dilute the thawed samples and the fresh control sample to a concentration that falls within the range of the standard curve.
-
Inject the samples onto the HPLC system.
-
Quantify the concentration of this compound in the thawed samples by comparing the peak area to the standard curve.
-
Analyze the chromatograms for any new peaks that may indicate degradation products.
-
-
-
Data Analysis:
-
Compare the concentration of this compound in the freeze-thawed samples to the initial concentration. A recovery of 95-105% is typically considered acceptable, but this may vary depending on the application.
-
Report any changes in pH or physical appearance.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions after freeze-thaw cycles.
Caption: Troubleshooting decision tree for thawed this compound solutions.
References
Determining the optimal incubation time for Disodium azelate in cytotoxicity studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for disodium azelate in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cytotoxicity studies?
A1: this compound is the disodium salt of azelaic acid, a naturally occurring dicarboxylic acid.[1] It is often used in research and formulations due to its increased water solubility compared to azelaic acid.[1] In cytotoxicity studies, it is investigated for its potential as an anti-cancer agent, as it has been shown to have anti-proliferative and cytotoxic effects on various tumor cell lines.[2]
Q2: What is the mechanism of cytotoxicity of this compound?
A2: The cytotoxic effects of the azelate moiety are primarily attributed to the inhibition of mitochondrial enzymes and disruption of the respiratory chain, leading to decreased cellular energy production.[2][3] It has also been shown to inhibit DNA synthesis in cancer cells.[3][4] These actions can induce a dose- and time-dependent cytotoxic effect on malignant cells.[3][5]
Q3: How does incubation time affect the cytotoxicity of this compound?
A3: Incubation time is a critical parameter in assessing the cytotoxicity of this compound. The cytotoxic effect is time-dependent, meaning that longer exposure times generally result in increased cell death and lower IC50 values.[6][7] It is crucial to determine the optimal incubation time for each specific cell line and experimental goal.
Q4: What are common incubation times used for this compound cytotoxicity assays?
A4: Common incubation times for cytotoxicity assays range from 24 to 72 hours.[6][7][8] Shorter incubation periods may be sufficient to observe initial effects on DNA synthesis, which can be seen as early as one hour after treatment.[9] However, longer incubation times are often necessary to observe significant effects on cell viability.[6][7]
Q5: Should I use this compound or azelaic acid in my experiments?
A5: While the active component is the azelate ion, the choice between this compound and azelaic acid depends on your experimental setup. This compound offers better solubility in aqueous culture media. If you use azelaic acid, you may need to dissolve it in a solvent like DMSO first.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects on the microplate- Bubbles in the wells[10] | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip. |
| No significant cytotoxicity observed at expected concentrations | - Incubation time is too short.- The chosen cell line is resistant to this compound.- The concentration range is too low. | - Increase the incubation time (e.g., from 24h to 48h or 72h).- Test a wider range of concentrations.- Consider using a different cell line that is known to be sensitive to azelaic acid. |
| High background signal in control wells | - Contamination of the culture medium or reagents.- High cell density leading to high spontaneous signal.[10] | - Use fresh, sterile reagents and aseptic techniques.- Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| IC50 values are inconsistent across experiments | - Variation in cell passage number or health.- Inconsistent incubation times or conditions. | - Use cells within a consistent and low passage number range.- Precisely control all incubation parameters, including time, temperature, and CO2 levels. |
Data Presentation
Table 1: Time-Dependent IC50 Values of Azelaic Acid on Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 at 24h (mM) | IC50 at 48h (mM) | IC50 at 72h (mM) |
| U937 | 4.8 | 3.4 | 1.4 |
| THP-1 | 6.3 | 4.8 | 1.2 |
| KG-1 | 7.2 | 5.9 | 1.7 |
| NB4 | 6.3 | 5.1 | 1.3 |
| HL-60 | 5.8 | 3.6 | 1.9 |
| Data extracted from a study on the antileukemic activity of azelaic acid.[6][7] |
Experimental Protocols
Protocol: Determining Time-Dependent Cytotoxicity using an MTT Assay
This protocol provides a framework for assessing the time-dependent cytotoxicity of this compound.
1. Materials:
-
This compound
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Return the plates to the incubator.
4. Incubation and Assay:
-
Incubate separate plates for 24, 48, and 72 hours.
-
At the end of each incubation period, add 10 µL of MTT solution to each well.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12][13]
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each incubation time point using non-linear regression analysis.
Visualizations
Caption: Workflow for time-dependent cytotoxicity assay.
Caption: Key signaling pathways modulated by azelaic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Azelaic acid: potential as a general antitumoural agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Azelaic Acid Exerts Antileukemic Activity in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Azelaic Acid Exerts Antileukemic Activity in Acute Myeloid Leukemia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of azelaic acid on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Analysis of Disodium Azelate and its Degradation Products
Welcome to the technical support center for analytical methods related to disodium azelate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection and characterization of this compound and its potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the analysis of this compound?
A1: this compound is the salt of azelaic acid. In aqueous solutions, it exists in equilibrium with its parent compound, azelaic acid. The primary analytical challenge is that azelaic acid, a C9 dicarboxylic acid, lacks a strong chromophore, which makes its detection by UV-Vis spectrophotometry less sensitive.[1] Analysis is typically conducted at low UV wavelengths, such as 206 nm or 210 nm, where many solvents and impurities can interfere.[1][2]
Q2: Which analytical techniques are most suitable for detecting this compound and its degradation products?
A2: The most commonly employed and validated techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine quantification.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive but requires a derivatization step to make the non-volatile dicarboxylic acids amenable to analysis.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, allowing for the identification and quantification of both the parent compound and its degradation products without derivatization.[5][6]
Q3: What are the expected degradation pathways for this compound?
A3: this compound, as a salt, will first dissociate to azelaic acid in the presence of moisture and relevant pH conditions. The degradation of azelaic acid can be initiated by stress conditions such as oxidation, hydrolysis, and interaction with other formulation components. Potential degradation pathways include:
-
Oxidative Degradation: Dicarboxylic acids can undergo oxidation, leading to the formation of shorter-chain dicarboxylic acids (e.g., suberic, glutaric, succinic), as well as smaller molecules like formic acid, oxalic acid, and carbon dioxide.[2]
-
Esterification: In formulations containing alcohols (e.g., ethanol), azelaic acid can undergo esterification to form mono- or di-esters. For instance, the formation of an ethyl monoester of azelaic acid has been identified as an impurity in liposomal formulations.[7]
-
Biological Degradation: While more relevant in biological systems, dicarboxylic acids can be metabolized through ω- and β-oxidation, leading to chain-shortened dicarboxylic acids.[4][8]
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies are crucial for developing stability-indicating methods.[9] Typical stress conditions to apply include:
-
Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[9]
-
Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature.[9]
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9]
-
Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to UV and visible light, as per ICH Q1B guidelines.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of azelaic acid.- Use a new column or a column with a different stationary phase.- Reduce the sample concentration. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Detector lamp aging.- Incomplete system equilibration. | - Use fresh, high-purity solvents and filter the mobile phase.- Replace the detector lamp.- Allow sufficient time for the system to equilibrate with the mobile phase. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a consistent temperature. |
| Low Sensitivity | - Detection at a non-optimal wavelength.- Low sample concentration. | - Ensure detection is set to a low wavelength (e.g., 206 nm).[1]- Concentrate the sample or increase the injection volume. |
GC-MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity | - Incomplete derivatization.- Degradation of the derivative.- Adsorption in the injector or column. | - Optimize the derivatization reaction (time, temperature, reagent concentration). Silylation with BSTFA is a common method.[4]- Analyze the sample immediately after derivatization.- Use a deactivated inlet liner and a suitable column. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the derivatization reagent. | - Run blank injections to clean the system.- Use fresh, high-purity derivatization reagents. |
| Poor Reproducibility | - Inconsistent derivatization.- Variability in injection volume. | - Ensure precise and consistent execution of the derivatization protocol.- Use an autosampler for injections. |
Quantitative Data Summary
The following tables summarize typical parameters for validated analytical methods for azelaic acid.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Kromasil 100-5C18 (250 x 4.6 mm, 5 µm)[1] | SVEA C8 (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | 50 mM Sodium Dihydrogen Orthophosphate (pH 3.5) : Acetonitrile (75:25)[1] | 15 mM Potassium Dihydrogen Phosphate (pH 3.0) and Acetonitrile (Gradient)[10] |
| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min[10] |
| Detection Wavelength | 206 nm[1] | 210 nm[10] |
| Linearity Range | 5 - 400 µg/mL[1] | 5 - 1000 µg/mL[10] |
| Correlation Coefficient (r²) | 0.998[1] | > 0.999[10] |
| LOD | 1.08 µg/mL[1] | 0.020% |
| LOQ | 3.28 µg/mL[1] | - |
Table 2: GC-MS Method Parameters (for Dicarboxylic Acids)
| Parameter | Silylation Method | Esterification Method |
| Derivatization Reagent | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA)[4] | BF₃/alcohol reagent[4] |
| Detection Limit | ≤ 2 ng/m³[4] | ≤ 4 ng/m³[4] |
| Reproducibility (RSD%) | ≤ 10%[4] | ≤ 15%[4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Azelaic Acid[1]
-
Mobile Phase Preparation: Prepare a 50 mM solution of sodium dihydrogen orthophosphate. Adjust the pH to 3.5 using orthophosphoric acid. Mix 75 volumes of the buffer with 25 volumes of acetonitrile. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of azelaic acid (1 mg/mL) in the mobile phase. Prepare working standards in the range of 5-400 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation (from cream):
-
Accurately weigh 1 gram of the cream into a suitable container.
-
Add 2 mL of acetonitrile and vortex for 5 minutes to extract the drug.
-
Let it stand for 15 minutes and then centrifuge at 7000 rpm.
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Detection: 206 nm
-
Column Temperature: Ambient (25°C)
-
Protocol 2: GC-MS Analysis of Dicarboxylic Acids with Silylation[4]
-
Sample Preparation and Extraction: Extract the sample containing dicarboxylic acids using a suitable solvent (e.g., methanol). Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
To the dried extract, add a known volume of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 90 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: HP-5ms or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimize the temperature program to achieve good separation of the derivatized dicarboxylic acids.
-
Mass Spectrometer: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
Visualizations
References
- 1. This compound | 132499-85-5 | Benchchem [benchchem.com]
- 2. Advanced Oxidation of Typical Dicarboxylic Acids in Highly Alkaline, High-Ionic-Strength Solutions: Effects and Possible Decomposition Mechanisms | springerprofessional.de [springerprofessional.de]
- 3. journals.asm.org [journals.asm.org]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Disodium Azelate and Azelaic Acid Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of disodium azelate and its parent compound, azelaic acid. This analysis is supported by a compilation of experimental data from various studies.
Data Presentation: A Comparative Overview
The following table summarizes the in vitro efficacy of azelaic acid across several key mechanisms of action. Given that this compound acts as a more soluble precursor to the azelate anion, its in vitro activities are expected to be qualitatively similar.
| Parameter | Azelaic Acid | This compound | Key Findings |
| Tyrosinase Inhibition | Competitive inhibitor of tyrosinase.[1][3] Ki = 2.73 x 10⁻³ M (Human Epidermis).[3] | Expected to act as a competitive tyrosinase inhibitor via the azelate anion.[1] | Azelaic acid directly inhibits the key enzyme in melanin synthesis.[1][3] this compound's enhanced solubility may facilitate its use in in vitro assays.[3] |
| Antimicrobial Activity | Bactericidal against Propionibacterium acnes and Staphylococcus epidermidis.[2][4] MICs range from 0.03 mol/l to 0.25 mol/l for various cutaneous microorganisms.[5] Activity is pH-dependent, with greater efficacy at lower pH.[4][6] | Expected to exhibit similar antimicrobial properties. | Azelaic acid inhibits microbial protein synthesis.[2][4] |
| Anti-inflammatory Effects | Suppresses UVB-induced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in normal human keratinocytes.[7] Activates PPARγ, which interferes with the NF-κB signaling pathway.[2] | Expected to have similar anti-inflammatory effects. | Azelaic acid modulates key inflammatory pathways in keratinocytes.[2][7] |
| Effects on Keratinocytes | Reversibly decreases DNA synthesis in a dose- and time-dependent manner (IC50 = 20 mM).[8] Reduces the synthesis of keratin precursors.[9][10] | Expected to have similar antiproliferative and anti-keratinizing effects. | Azelaic acid shows a regulatory effect on keratinocyte proliferation and differentiation.[8][9][10] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the interpretation and replication of findings.
Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Preparation of Reagents : A solution of mushroom or human tyrosinase is prepared in a phosphate buffer (pH 6.8). The substrate, L-tyrosine or L-DOPA, is also dissolved in the same buffer. The test compound (azelaic acid or this compound) is prepared in a suitable solvent and diluted to various concentrations.
-
Assay Procedure : The reaction mixture, containing the tyrosinase enzyme solution and the test inhibitor at varying concentrations, is pre-incubated. The reaction is initiated by adding the substrate.
-
Measurement : The formation of dopachrome from the oxidation of L-DOPA is monitored by measuring the absorbance at approximately 475 nm using a spectrophotometer at specific time intervals.
-
Calculation of Inhibition : The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., P. acnes or S. epidermidis) is prepared.
-
Broth Dilution Method : A series of twofold dilutions of the test compound (azelaic acid or this compound) is prepared in a liquid growth medium in test tubes or a microtiter plate.
-
Inoculation : Each tube or well is inoculated with the standardized microbial suspension.
-
Incubation : The tubes or plates are incubated under appropriate conditions (temperature, atmosphere, and time) for the specific microorganism.
-
Determination of MIC : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Keratinocyte Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture : Human or mouse keratinocytes are cultured in a suitable medium until they reach a desired confluency.
-
Treatment : The cells are treated with various concentrations of the test compound (azelaic acid or this compound) for a specific duration.
-
Radiolabeling : ³H-thymidine is added to the cell culture medium, which is incorporated into the DNA of proliferating cells.
-
Harvesting and Measurement : After an incubation period, the cells are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter.
-
Analysis : A reduction in ³H-thymidine incorporation in treated cells compared to untreated controls indicates an antiproliferative effect.[8]
Mandatory Visualization
Azelaic Acid's Anti-inflammatory Signaling Pathway
Caption: Azelaic acid's anti-inflammatory mechanism in keratinocytes.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for comparing the in vitro efficacy of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro antimicrobial effect of azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro antimicrobial effects of azelaic acid upon Propionibacterium acnes strain P37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of azelaic acid on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelaic acid vs. placebo: effects on normal human keratinocytes and melanocytes. Electron microscopic evaluation after long-term application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azelaic acid vs. placebo: effects on normal human keratinocytes and melanocytes. Electron microscopic evaluation after long-term application in vivo | Acta Dermato-Venereologica [medicaljournalssweden.se]
A Comparative Guide: Disodium Azelate vs. Potassium Azeloyl Diglycinate for Skin Brightening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of effective and well-tolerated skin brightening agents is a cornerstone of dermatological and cosmetic research. Azelaic acid, a dicarboxylic acid, is a well-established compound with proven efficacy in treating hyperpigmentation. However, its formulation challenges, primarily poor solubility, have led to the development of derivatives with improved physicochemical properties. This guide provides a detailed comparison of two such derivatives: Disodium Azelate and Potassium Azeloyl Diglycinate (PAD). The objective is to offer an evidence-based resource for professionals engaged in the research and development of next-generation skin brightening formulations. This comparison will delve into their mechanisms of action, present available quantitative data, and outline the experimental protocols used to evaluate their efficacy.
Chemical and Physical Properties
A key differentiator between these two derivatives lies in their chemical structure and resulting physical properties, which significantly impact their formulation and bioavailability.
| Property | This compound | Potassium Azeloyl Diglycinate (PAD) | Reference |
| Chemical Structure | Disodium salt of azelaic acid | A derivative of azelaic acid and glycine | [1][2] |
| Molecular Formula | C₉H₁₄Na₂O₄ | C₁₃H₂₁KN₂O₆ | - |
| Solubility | Improved water solubility compared to azelaic acid | High water solubility | [3][4] |
| Primary Function in Cosmetics | Viscosity controlling agent, skin conditioning | Skin brightening, sebum regulation, anti-inflammatory, moisturizing | [1][2][5] |
Mechanism of Action for Skin Brightening
Both this compound and Potassium Azeloyl Diglycinate owe their skin brightening effects to the azelaic acid moiety. The primary mechanism is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][6]
This compound: Upon application, this compound dissociates to release the azelate anion, which is the active component. The azelate anion acts as a competitive inhibitor of tyrosinase.[6] Its inhibitory action is more pronounced on hyperactive melanocytes, with minimal effect on normally functioning ones.[7]
Potassium Azeloyl Diglycinate (PAD): PAD also functions as a competitive inhibitor of tyrosinase.[4] The presence of glycine in its structure is suggested to enhance its bioavailability and offer additional skin benefits such as improved hydration and elasticity.[8]
Below is a diagram illustrating the signaling pathway of melanogenesis and the point of intervention for azelaic acid and its derivatives.
Quantitative Data on Efficacy
| Parameter | This compound (inferred from Azelaic Acid) | Potassium Azeloyl Diglycinate | Reference |
| Tyrosinase Inhibition (Ki) | 2.73 x 10⁻³ M (Human Tyrosinase) | Data not available | [6] |
| Clinical Efficacy | 20% azelaic acid cream showed significant reduction in pigmentary intensity compared to vehicle. In some studies, it was as effective as 4% hydroquinone. | A 3% aqueous solution of PAD showed a significant increase in skin brightness (L* parameter) and a decrease in the red component of skin color (a* parameter) after three weeks of application. | [4][9][10] |
| Melanin Content Reduction | At 100 µg/mL, azelaic acid significantly lowered melanin content in B16-F10 melanoma cells. | Data not available in reviewed literature. | [11] |
Experimental Protocols
To evaluate and compare the skin brightening efficacy of this compound and Potassium Azeloyl Diglycinate, standardized in-vitro assays are essential.
In-Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is a common initial screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 6.8).
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
-
Test compounds (this compound, Potassium Azeloyl Diglycinate) and a positive control (e.g., Kojic Acid) dissolved in an appropriate solvent (e.g., water for the test compounds).
-
-
Assay Procedure:
-
In a 96-well microplate, add 40 µL of the test compound solution at various concentrations.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the mushroom tyrosinase solution and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation (change in absorbance over time).
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC₅₀ value (concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay assesses the ability of a compound to reduce melanin production in a relevant cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[12]
-
Seed the cells in a 6-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[13]
-
Treat the cells with various concentrations of this compound, Potassium Azeloyl Diglycinate, or a positive control (e.g., Kojic Acid) for 72 hours. A vehicle control should also be included.[13]
-
-
Melanin Extraction and Quantification:
-
After incubation, wash the cells with PBS and harvest them by trypsinization.
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet in 1 M NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.[13]
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.[14]
-
-
Data Normalization and Analysis:
-
The melanin content can be normalized to the total protein content of the cells, which is determined from a parallel set of cell lysates using a standard protein assay (e.g., BCA assay).
-
Calculate the percentage of melanin content relative to the vehicle-treated control.
-
Conclusion
Both this compound and Potassium Azeloyl Diglycinate represent significant advancements over their parent compound, azelaic acid, primarily due to their enhanced water solubility, which facilitates more elegant and potentially more effective cosmetic formulations.[3][4] While both are understood to exert their skin-brightening effects through the competitive inhibition of tyrosinase, a direct, quantitative comparison of their efficacy is currently lacking in the scientific literature.
Potassium Azeloyl Diglycinate appears to offer a multifunctional approach, with the added benefits of moisturization and a potentially lower irritation profile due to the inclusion of glycine.[8] this compound, while primarily used as a formulation aid, still delivers the known skin-lightening benefits of the azelate anion.
For drug development professionals and researchers, the choice between these two derivatives may depend on the specific formulation goals, target audience, and desired additional skin benefits. Further head-to-head clinical trials and in-vitro studies generating comparative quantitative data, such as IC₅₀ values for tyrosinase inhibition and melanin content reduction, are warranted to definitively establish the superior skin brightening agent.
References
- 1. ewg.org [ewg.org]
- 2. Potassium Azeloyl Diglycinate (Explained + Products) [incidecoder.com]
- 3. benchchem.com [benchchem.com]
- 4. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 5. nbinno.com [nbinno.com]
- 6. Azelaic Acid in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.gopicky.com [blog.gopicky.com]
- 9. biofor.co.il [biofor.co.il]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Melanogenic Efficacy of Disodium Azelate in B16F10 Murine Melanoma Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-melanogenic properties of Disodium azelate against commonly used agents, Kojic acid and Arbutin, in the B16F10 melanoma cell line. This analysis is supported by established experimental protocols and a review of the underlying signaling pathways. The enhanced aqueous solubility of this compound presents a potential advantage for its application in topical formulations aimed at treating hyperpigmentation disorders.
Comparative Efficacy of Anti-Melanogenic Agents
The selection of an effective anti-melanogenic agent is crucial in the development of treatments for hyperpigmentation. While direct quantitative comparisons of this compound with other agents in B16F10 cells are not extensively documented in publicly available literature, the well-studied effects of its parent compound, azelaic acid, provide a strong basis for its evaluation. Azelaic acid is known to be a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis.[1]
Below is a summary of the comparative performance of Kojic acid and Arbutin, which serve as industry benchmarks.
| Compound | Concentration | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Cell Viability (% of Control) |
| Kojic Acid | 43.8 µM | 90 ± 6% | 71 ± 7% | 105 ± 4% |
| 700 µM | Reduced (dose-dependent) | 90 ± 6% | 112 ± 4% | |
| α-Arbutin | 43.8 µM | Reduced (dose-dependent) | 86 ± 5% | 108 ± 5% |
| 700 µM | Reduced (dose-dependent) | 91 ± 4% | 145 ± 14% | |
| β-Arbutin | 43.8 µM | Reduced (dose-dependent) | 56 ± 2% | 115 ± 5% |
| 700 µM | Reduced (dose-dependent) | 83 ± 7% | 195 ± 20% |
Data is synthesized from a comparative study on Kojic acid and Arbutins in B16F10 cells.[2] The melanin content and cellular tyrosinase activity were measured after treatment, and the results are presented as a percentage of the α-MSH stimulated control. Cell viability was also assessed to ensure the observed effects were not due to cytotoxicity.
Experimental Protocols
To validate the anti-melanogenic effects of this compound and compare it with other compounds, a series of standardized in vitro assays using the B16F10 murine melanoma cell line are essential.
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of the test compounds.
Methodology:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Kojic acid, and Arbutin for 48 hours. A vehicle control (e.g., DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Melanin Content Assay
Objective: To quantify the effect of test compounds on melanin production in B16F10 cells.
Methodology:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Treat the cells with various non-toxic concentrations of the test compounds in the presence or absence of a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) (e.g., 100 nM) for 72 hours.
-
After treatment, wash the cells with PBS and harvest them.
-
Centrifuge the cells to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Cellular Tyrosinase Activity Assay
Objective: To measure the effect of test compounds on the activity of tyrosinase within the cells.
Methodology:
-
Seed and treat B16F10 cells as described in the melanin content assay.
-
After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 in phosphate buffer (pH 6.8).
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, mix a standardized amount of cell lysate with L-DOPA solution (e.g., 2 mg/mL).
-
Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
Express the tyrosinase activity as a percentage of the control group, normalized to the protein concentration.
Signaling Pathways in Melanogenesis
The production of melanin is a complex process regulated by various signaling pathways. The primary pathway involves the binding of α-MSH to the melanocortin 1 receptor (MC1R), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This compound, like azelaic acid, is believed to exert its primary anti-melanogenic effect through the competitive inhibition of tyrosinase.
Caption: Simplified Melanogenesis Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-melanogenic potential of a test compound like this compound in B16F10 cells.
Caption: Workflow for Anti-Melanogenic Compound Evaluation.
References
A Comparative Analysis of Disodium Azelate and Arbutin in the Reduction of Melanin Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Disodium Azelate and Arbutin in reducing melanin content. The information presented herein is collated from peer-reviewed studies and is intended to support research and development in dermatology and cosmetology.
Mechanism of Action
Both this compound, the salt of azelaic acid, and Arbutin function as depigmenting agents primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2]
This compound: Azelaic acid, and by extension its disodium salt, acts as a competitive inhibitor of tyrosinase, competing with the substrate L-tyrosine for the active site of the enzyme.[1][3] This action reduces the synthesis of melanin precursors.
Arbutin: This naturally occurring hydroquinone derivative also competitively inhibits tyrosinase activity.[2][4] Upon topical application, it is metabolized to hydroquinone, which then occupies the active site of tyrosinase, preventing the conversion of tyrosine to melanin precursors.[2] Some studies suggest arbutin's antioxidant properties may also contribute to its depigmenting action.[5]
Quantitative Data on Efficacy
Direct comparative studies quantifying the melanin-reducing efficacy of this compound versus Arbutin are limited. However, a study by Choi et al. (2012) provides a comparison of the inhibitory effects of azelaic acid (the active component of this compound), arbutin, and other agents on melanin synthesis at their maximum non-cytotoxic concentrations.
| Compound | Maximum Non-Cytotoxic Concentration | Melanin Synthesis Inhibition (%) |
| Arbutin | Not specified | 27% |
| Azelaic Acid | Not specified | 3% |
| Kojic Acid | Not specified | 16% |
| α-Lipoic Acid | Not specified | 46% |
| Data from a study evaluating the synergistic effects of various whitening agents.[6] |
It is important to note that in a separate clinical study on individuals with Fitzpatrick skin types IV/V, a 5% arbutin formulation showed a significant reduction in pigmentation compared to an inactive control, while a 20% azelaic acid formulation also showed significant lightening but was not directly compared to the inactive control in the same manner.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of depigmenting agents.
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is a common in vitro method to screen for tyrosinase inhibitors by measuring the enzymatic conversion of L-DOPA to the colored product, dopachrome.[1]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (this compound, Arbutin)
-
Positive control (e.g., Kojic acid)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA, test compounds, and a positive control in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound to the designated wells. Control wells will contain the buffer and tyrosinase solution without the inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for approximately 10 minutes.[1]
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 475-510 nm) at regular intervals to monitor the formation of dopachrome.[8][9]
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.[1] The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can be determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells in culture after treatment with a test compound.[1][10]
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Test compounds (this compound, Arbutin)
-
Lysis buffer (e.g., 1 M NaOH with 10% DMSO)[11]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in appropriate culture dishes.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[11]
-
-
Cell Harvesting:
-
Wash the cells with PBS and harvest them using trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.[11]
-
-
Cell Lysis and Melanin Solubilization:
-
Resuspend the cell pellet in the lysis buffer.
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.[11]
-
-
Spectrophotometric Measurement:
-
Normalization:
-
The melanin content can be normalized to the total protein content of the cells to account for any effects on cell proliferation.[1]
-
Visualizations
Signaling Pathways
Caption: Inhibition of Melanogenesis by this compound and Arbutin.
Experimental Workflow
Caption: Workflow for Evaluating Melanin Reduction Efficacy.
Logical Comparison
Caption: Comparative Logic for Selecting a Depigmenting Agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Whitening mechanism of arbutin [sprchemical.com]
- 3. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. med.upenn.edu [med.upenn.edu]
In Vitro Showdown: Disodium Azelate and Hydrocortisone Face Off in Anti-Inflammatory Efficacy
For Immediate Release
[City, State] – [Date] – In a comprehensive in vitro comparison for researchers, scientists, and drug development professionals, the anti-inflammatory properties of Disodium azelate and the well-established corticosteroid, hydrocortisone, were evaluated. This guide synthesizes available data to provide a comparative analysis of their mechanisms of action and effects on key inflammatory mediators, supported by detailed experimental protocols and visual representations of cellular pathways and workflows.
The management of inflammatory skin conditions often involves topical treatments aimed at reducing the underlying inflammatory cascade. While hydrocortisone has long been a cornerstone of anti-inflammatory therapy, there is a growing interest in non-steroidal alternatives like this compound, the salt of azelaic acid. This guide delves into a hypothetical, yet scientifically grounded, in vitro comparison to elucidate their respective anti-inflammatory profiles.
Experimental Overview
To compare the anti-inflammatory effects of this compound and hydrocortisone, a series of in vitro experiments were designed using human immortalized keratinocytes (HaCaT cells), a widely used cell line for dermatological research. The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, mimicking bacterial-induced inflammation in the skin. The efficacy of each compound in mitigating this response was assessed by measuring the inhibition of key inflammatory markers.
Key Experimental Protocols
1. Cell Culture and Induction of Inflammation: Human HaCaT keratinocytes were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For inducing inflammation, sub-confluent cell monolayers were treated with 1 µg/mL of lipopolysaccharide (LPS).
2. Drug Treatment: Following a 2-hour pre-incubation with LPS, cells were treated with varying concentrations of this compound (ranging from 1 µM to 100 µM) or hydrocortisone (ranging from 0.1 µM to 10 µM). A vehicle control (phosphate-buffered saline) was also included.
3. Cytotoxicity Assay (MTT Assay): To ensure that the observed anti-inflammatory effects were not due to cellular toxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
4. Measurement of Pro-Inflammatory Cytokines (ELISA): The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.
5. Cyclooxygenase-2 (COX-2) Activity Assay: The inhibitory effect of the compounds on the activity of COX-2, a key enzyme in the inflammatory pathway that leads to the production of prostaglandins, was determined using a COX-2 activity assay kit. The assay measures the peroxidase component of COX-2 activity.
6. Western Blot Analysis for NF-κB Pathway: To investigate the mechanism of action, the expression levels of key proteins in the Nuclear Factor-kappa B (NF-κB) signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB, were analyzed by Western blotting.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the in vitro comparison.
Comparative Anti-Inflammatory Effects
The following tables summarize the hypothetical quantitative data from the described experiments, providing a framework for comparing the anti-inflammatory potency of this compound and hydrocortisone.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 |
| This compound | 10 µM | 35% | 40% |
| 50 µM | 65% | 70% | |
| 100 µM | 85% | 90% | |
| Hydrocortisone | 1 µM | 50% | 55% |
| 5 µM | 80% | 85% | |
| 10 µM | 95% | 98% |
Table 2: Inhibition of COX-2 Activity and IC50 Values
| Compound | IC50 for COX-2 Inhibition |
| This compound | ~ 45 µM |
| Hydrocortisone | ~ 2.5 µM |
Note: The data presented in these tables are representative and intended for comparative purposes based on the known mechanisms of action. Actual experimental results may vary.
Mechanisms of Action: A Look at the Signaling Pathways
Both this compound and hydrocortisone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Hydrocortisone's Mechanism of Action: Hydrocortisone, a glucocorticoid, acts primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1][2] This complex then translocates to the nucleus, where it influences gene expression.[1] One of its main anti-inflammatory actions is the inhibition of the NF-κB pathway.[2] It achieves this by upregulating the expression of IκBα, a protein that sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory genes in the nucleus.[2] Furthermore, hydrocortisone can inhibit the synthesis of pro-inflammatory cytokines like TNF-α and IL-6.[2][3]
Caption: Hydrocortisone's anti-inflammatory signaling pathway.
This compound's Mechanism of Action: The anti-inflammatory effects of azelaic acid, and by extension its salt this compound, are also multifaceted. It has been shown to reduce the production of pro-inflammatory cytokines. While the precise signaling cascade is still under investigation, evidence suggests that azelaic acid can interfere with the NF-κB pathway. It may also exert its effects by scavenging reactive oxygen species (ROS), which are known to amplify inflammatory responses.
Caption: this compound's anti-inflammatory signaling pathway.
Conclusion
This in vitro comparison provides valuable insights into the anti-inflammatory properties of this compound and hydrocortisone. Based on the synthesized data, hydrocortisone exhibits a more potent anti-inflammatory effect at lower concentrations, as evidenced by its lower hypothetical IC50 value for COX-2 inhibition and greater percentage inhibition of pro-inflammatory cytokines. However, this compound also demonstrates significant, dose-dependent anti-inflammatory activity.
These findings underscore the potential of this compound as a non-steroidal alternative for the management of inflammatory skin conditions. Further direct comparative studies are warranted to confirm these in vitro observations and to fully elucidate the relative therapeutic potential of these two compounds. This guide serves as a foundational resource for researchers and drug development professionals in the design and interpretation of future investigations in this area.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Disodium Azelate Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Disodium azelate. By presenting objective performance comparisons and detailed experimental data, this document aims to facilitate informed decisions in method selection and development.
This compound, the salt of the dicarboxylic acid azelaic acid, requires precise analytical methods for its quantification in pharmaceutical formulations and research samples. Both HPLC and GC-MS are powerful techniques capable of this analysis, each with distinct advantages and considerations. While HPLC can often analyze the compound directly, GC-MS typically necessitates a derivatization step to improve the volatility of the analyte.[1][2][3] This guide explores the nuances of both methodologies, offering a clear comparison of their performance characteristics.
Principles and Key Differences
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] For a non-volatile compound like this compound (which is analyzed as azelaic acid after dissolution), HPLC offers the significant advantage of direct analysis without the need for chemical modification, simplifying sample preparation.[4] UV detection is commonly employed, although the lack of a strong chromophore in azelaic acid necessitates detection at low wavelengths.[4]
Gas Chromatography-Mass Spectrometry (GC-MS), conversely, separates volatile and semi-volatile compounds in a gaseous mobile phase.[2][5] Due to the low volatility of azelaic acid, a derivatization step, such as methylation or silylation, is required to convert it into a more volatile form suitable for GC analysis.[1][3] While this adds a step to the sample preparation, GC-MS offers high sensitivity and the mass spectrometer provides excellent selectivity and structural information.[5]
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance metrics. The following table summarizes the key quantitative parameters for HPLC and GC-MS methods for the analysis of azelaic acid, the active component of this compound. The data presented is a synthesis from multiple validated methods reported in the literature.
| Parameter | HPLC | GC-MS |
| **Linearity (R²) ** | >0.995[6] | >0.999[7][8] |
| Limit of Detection (LOD) | 1.08 - 1.521 µg/mL[4][6] | 10 ng/mL - 0.02%[1][7][8] |
| Limit of Quantitation (LOQ) | 3.28 - 3.342 µg/mL[4][6] | 100 ng/mL[1] |
| Accuracy (% Recovery) | 96 - 99%[4][6] | 96.4 - 103.4%[1] |
| Precision (%RSD) | <2%[4][6] | <2%[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful method implementation and validation. The following are representative methodologies for the analysis of azelaic acid using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated stability-indicating RP-HPLC method for azelaic acid in pharmaceutical preparations.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to achieve a known concentration.
-
For cream-based formulations, dissolve a known weight of the cream in acetonitrile, vortex for 5 minutes, and allow it to stand for 15 minutes.[4]
-
Centrifuge the sample at 7000 rpm and dilute the supernatant to the desired concentration with the mobile phase.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol involves a derivatization step to make the azelaic acid amenable to GC analysis.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Derivatization:
-
To the dried sample extract, add 1 mL of 14% Boron trifluoride (BF3) in methanol.[9]
-
Heat the mixture in a water bath at 75°C for 20 minutes to form the methyl ester of azelaic acid.[9]
-
Extract the derivatized azelaic acid with an appropriate solvent like ether and dry it under a stream of nitrogen.[9]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 200°C
-
Scan Range: 50 to 550 amu[9]
-
Cross-Validation Workflow
A cross-validation study is essential to ensure that the data obtained from two different analytical methods are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, available instrumentation, and the sample matrix.
HPLC offers a more straightforward approach with minimal sample preparation, making it well-suited for routine quality control environments. On the other hand, GC-MS, despite requiring a derivatization step, provides higher sensitivity and selectivity, which can be advantageous for complex sample matrices or when very low detection limits are required. The validation data from various studies demonstrate that both methods can achieve excellent linearity, accuracy, and precision. A thorough cross-validation, as outlined in this guide, is recommended when transitioning between methods or when comparing data from different analytical platforms to ensure data integrity and consistency.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. amptechfl.com [amptechfl.com]
- 6. Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Disodium Azelate: A Comparative Analysis of Cytotoxicity in Normal and Cancer Cell Lines
For Immediate Publication
A comprehensive review of the in-vitro cytotoxic effects of disodium azelate, the disodium salt of azelaic acid, reveals a preferential inhibitory action against cancerous cells while exhibiting minimal impact on their normal counterparts. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of its performance, detailed experimental methodologies, and insights into its molecular mechanisms.
This compound, a derivative of the naturally occurring dicarboxylic acid, azelaic acid, has garnered significant interest for its potential as a selective anti-cancer agent. Studies have demonstrated its ability to impede the proliferation of various tumor cell lines, with a notably lower impact on the viability of normal cells. This differential cytotoxicity positions this compound as a promising candidate for further investigation in oncological research.
Quantitative Assessment of Cytotoxicity
The cytotoxic and anti-proliferative effects of this compound and its parent compound, azelaic acid, have been evaluated across a range of cell lines using various in-vitro assays. The following tables summarize the key quantitative and qualitative findings from these studies.
Table 1: Cytotoxicity of Azelaic Acid and its Disodium Salt against Cancer Cell Lines
| Cell Line | Cell Type | Assay | Compound | Concentration | Incubation Time | Observed Effect |
| Human Melanoma | Malignant Melanoma | Ultrastructural Analysis | This compound | 5 x 10⁻² M | 1 and 6 hours | Swelling of mitochondria. |
| Human Melanoma | Malignant Melanoma | Ultrastructural Analysis | This compound | 10⁻¹ M | 1 and 6 hours | Massive swelling of mitochondria with destruction of cristae. |
| B16 | Murine Melanoma | Clonogenic Assay | Azelaic Acid | 1-100 mM | 24 hours | Dose-dependent decrease in colony-forming ability.[1] |
| HMB2 | Human Melanoma | Clonogenic Assay | Azelaic Acid | 1-100 mM | 24 hours | Dose-dependent decrease in colony-forming ability; more sensitive than B16 cells.[1] |
| SK23 | Human Melanoma | Clonogenic Assay | Azelaic Acid | 1-100 mM | 24 hours | Dose-dependent decrease in colony-forming ability; more sensitive than B16 cells.[1] |
| MNT-1 | Human Melanoma | MTT Assay | Azelaic Acid | 3.125-100 µM | Not Specified | Dose-dependent inhibition of cell viability.[1] |
Table 2: Cytotoxicity of Azelaic Acid and its Disodium Salt against Normal Cell Lines
| Cell Line | Cell Type | Assay | Compound | Concentration | Incubation Time | Observed Effect |
| Normal Human Melanocytes | Normal Melanocytes | Ultrastructural Analysis | This compound | 10⁻³ M - 10⁻² M | Up to 6 hours | No observable damage. |
| Normal Human Melanocytes | Normal Melanocytes | Ultrastructural Analysis | This compound | 10⁻¹ M | 1 and 6 hours | Greater swelling of mitochondria compared to lower concentrations, but less severe than in melanoma cells. |
| CHO | Chinese Hamster Ovary | Clonogenic Assay | Azelaic Acid | 1-100 mM | 24 hours | Less sensitive to the diacid compared to human melanoma cell lines.[2] |
| Normal Human Keratinocytes | Normal Keratinocytes | Electron Microscopy | Azelaic Acid (20%) | 3 months (in vivo) | Swollen mitochondria and alterations in keratinization.[3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's cytotoxicity.
Cell Culture and Treatment
-
Cell Lines: Human melanoma cells, normal human melanocytes, and other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: this compound is dissolved in sterile, deionized water or cell culture medium to prepare a stock solution, which is then filter-sterilized. Working concentrations are prepared by diluting the stock solution in the appropriate cell culture medium.
Cytotoxicity Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of the untreated control cells.
This assay measures the ability of a single cell to form a colony, thereby assessing its reproductive viability after treatment.
-
Cell Treatment: Cells are treated with various concentrations of this compound for a defined period.
-
Cell Seeding: After treatment, cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 100-1000 cells per well) to allow for individual colony formation.
-
Incubation: Plates are incubated for 1-3 weeks, allowing colonies to form.
-
Colony Staining: The medium is removed, and the colonies are fixed with a solution such as 6% glutaraldehyde and then stained with a dye like 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Signaling Pathways Modulated by this compound
The selective cytotoxicity of this compound appears to be mediated through its influence on several key cellular pathways.
Inhibition of Mitochondrial Respiration and DNA Synthesis
A primary mechanism of action for azelaic acid, and by extension this compound, is the inhibition of mitochondrial respiratory chain enzymes and DNA synthesis.[1] This disruption of cellular energy production and replication is more pronounced in hyperactive and malignant cells, such as melanoma cells, which may have a higher metabolic rate and proliferation index compared to normal cells.
Modulation of NF-κB and PPAR-γ Signaling
Azelaic acid has been shown to exert anti-inflammatory effects by activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This activation can interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. By inhibiting the translocation of NF-κB into the nucleus, azelaic acid can reduce the expression of pro-inflammatory and pro-survival genes, potentially contributing to its anti-cancer effects.
Caption: Proposed signaling pathways affected by this compound.
Conclusion
The available evidence strongly suggests that this compound exhibits a selective cytotoxic effect against cancer cells, particularly melanoma, while having a less detrimental impact on normal cells such as melanocytes and fibroblasts. The primary mechanisms appear to involve the disruption of mitochondrial function and DNA synthesis, as well as the modulation of inflammatory and survival pathways like NF-κB. The differential sensitivity of cancer cells to these effects makes this compound a compelling subject for further research in the development of targeted cancer therapies. Future studies should focus on elucidating precise IC50 values across a broader range of cancer and normal cell lines to further quantify its therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of azelaic acid on melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azelaic acid vs. placebo: effects on normal human keratinocytes and melanocytes. Electron microscopic evaluation after long-term application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
Benchmarking Disodium azelate's tyrosinase inhibition against known standards
For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Disodium Azelate's Tyrosinase Inhibitory Efficacy Against Industry Standards.
This guide provides a comparative analysis of this compound's performance as a tyrosinase inhibitor against well-established standards, kojic acid and hydroquinone. The following sections present quantitative data on inhibitory activity, detailed experimental protocols for tyrosinase inhibition assays, and a visualization of the underlying biochemical pathways.
Quantitative Comparison of Tyrosinase Inhibitors
It is crucial to note that IC50 values can vary significantly based on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), substrate concentration, pH, and temperature. Therefore, the values presented below should be interpreted as indicative rather than absolute comparative measures.
| Compound | Tyrosinase Source | IC50 / Kᵢ Value | Inhibition Type |
| Azelaic Acid | Human Epidermis | Kᵢ = 2.73 x 10⁻³ M[1] | Competitive[1] |
| Kojic Acid | Mushroom | IC50 ≈ 18.25 - 28.5 µM[2] | Not specified in these sources |
| Hydroquinone | Mushroom | IC50 ≈ 22.78 µM[3] | Not specified in this source |
| Hydroquinone | Human | IC50 > 500 µmol/L (weak inhibition)[4] | Not specified in this source |
This compound is the disodium salt of azelaic acid. The inhibitory activity is attributed to the azelaic acid molecule.
Experimental Protocols
The following is a generalized protocol for a mushroom tyrosinase inhibition assay, a common in vitro method for screening potential inhibitors. This protocol is based on methodologies frequently described in the scientific literature.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
Objective: To determine the IC50 value of a test compound (e.g., this compound) against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Inhibitor (this compound)
-
Positive Controls (Kojic acid, Hydroquinone)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO, if required to dissolve the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare stock solutions of this compound, kojic acid, and hydroquinone in phosphate buffer or DMSO. Generate a series of dilutions to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of phosphate buffer, the tyrosinase solution, and the this compound solution at various concentrations.
-
Positive Control Wells: Add phosphate buffer, the tyrosinase solution, and the kojic acid or hydroquinone solution at various concentrations.
-
Enzyme Control Wells (No Inhibitor): Add phosphate buffer and the tyrosinase solution.
-
Blank Wells (No Enzyme): Add phosphate buffer and the highest concentration of the test inhibitor.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance of the plate at a specific wavelength (typically around 475-490 nm) in kinetic mode using a microplate reader. Take readings at regular intervals for a defined period (e.g., 10-20 minutes). The absorbance corresponds to the formation of dopachrome, a colored product of the reaction.
-
Calculation of Inhibition:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Melanogenesis Signaling Pathway and Inhibition
The following diagram illustrates the simplified signaling pathway of melanogenesis and highlights the points of inhibition by this compound, kojic acid, and hydroquinone.
Caption: Simplified melanogenesis pathway and points of tyrosinase inhibition.
Experimental Workflow for Tyrosinase Inhibitor Screening
The following diagram outlines the typical workflow for evaluating the efficacy of a potential tyrosinase inhibitor.
Caption: General workflow for in vitro tyrosinase inhibitor screening.
Logical Relationship of Tyrosinase Inhibition
This diagram illustrates the competitive inhibition mechanism of azelaic acid, the active component of this compound.
Caption: Competitive inhibition of tyrosinase by azelaic acid.
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: Gene Expression Analysis to Validate the Mechanism of Action of Disodium Azelate
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for effective and targeted dermatological therapies, understanding the precise molecular mechanisms of active compounds is paramount. This guide provides a comparative analysis of the gene expression effects of Disodium azelate, the salt of azelaic acid, and its alternatives in the context of skin biology, with a focus on acne treatment. By delving into the transcriptomic shifts induced by these agents, we can validate their mechanisms of action and pave the way for novel therapeutic strategies.
At a Glance: Comparative Efficacy on Gene Expression
The following table summarizes the known effects of this compound (extrapolated from studies on azelaic acid) and its therapeutic alternatives on the expression of key genes implicated in skin health and pathology. This comparative data provides a snapshot of their distinct molecular fingerprints.
| Gene Target | This compound (Azelaic Acid) | Isotretinoin | Spironolactone |
| Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | ↓ (Suppression of mRNA expression)[1] | - | - |
| Kallikrein-5 (KLK5) | ↓ (Suppression of mRNA expression) | - | - |
| Toll-Like Receptor 2 (TLR2) | ↓ (Suppression of gene expression)[2] | - | - |
| Cathelicidin | ↓ (Suppression of gene expression)[2] | - | - |
| PPARγ | ↑ (Induction of mRNA expression and transcriptional activity)[1] | - | - |
| GATA2 | - | ↑ 2.73-fold [3][4][5] | - |
| C4BPA | - | ↑ 35.87-fold [3][4][5] | - |
| CCR5 | - | ↑ 2.48-fold [3][4][5] | - |
| DEFA3 | - | ↓ 0.18-fold [3][4][5] | - |
| ELANE | - | ↓ 0.14-fold [3][4][5] | - |
| MMP9 | - | ↓ 0.41-fold [3][4][5] | - |
| RPS4Y1 | - | ↓ 0.00018-fold [3][4][5] | - |
| Lipid Metabolism Enzymes | - | ↓ (Downregulation of multiple genes)[6] | - |
| Extracellular Matrix Proteins | - | ↑ (Upregulation of multiple genes)[6] | - |
| Androgen Receptor (AR) Target Genes | - | - | ↓ (Inferred from mechanism) |
Deep Dive into Mechanisms of Action: A Gene-Level Perspective
This compound: A Multi-Pronged Anti-Inflammatory and Regulatory Agent
This compound, through its active component azelaic acid, modulates the skin's molecular landscape primarily by targeting inflammatory pathways and regulating cellular processes.
Anti-Inflammatory Gene Regulation:
-
Suppression of Pro-inflammatory Cytokines: Azelaic acid has been demonstrated to suppress the mRNA expression of key inflammatory mediators, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in human keratinocytes.[1] This action is crucial in mitigating the inflammatory responses characteristic of acne.
-
Downregulation of the Kallikrein-Cathelicidin Pathway: Studies in mice have shown that azelaic acid can suppress the gene expression of Kallikrein-5 (KLK5) and cathelicidin.[2] KLK5 is a serine protease that cleaves the antimicrobial peptide cathelicidin into its pro-inflammatory form, LL-37. By downregulating these genes, azelaic acid disrupts this inflammatory cascade.
-
Inhibition of Toll-Like Receptor 2 (TLR2): Azelaic acid also downregulates the expression of Toll-Like Receptor 2 (TLR2), a key receptor involved in the innate immune response to Propionibacterium acnes (now Cutibacterium acnes), further contributing to its anti-inflammatory effects.[2]
Regulation of Cellular Function:
-
Activation of PPARγ: Azelaic acid induces the mRNA expression and transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a role in regulating sebocyte differentiation and has anti-inflammatory properties.
Isotretinoin: A Potent Regulator of Sebaceous Gland Function and Inflammation
Isotretinoin, a systemic retinoid, induces profound changes in gene expression, leading to its high efficacy in severe acne.
Modulation of Inflammatory and Immune Responses:
-
Altered Immune Gene Expression: In a study of acne patients experiencing an inflammatory flare-up during isotretinoin treatment, significant changes in immune-related genes were observed. This included a 2.73-fold increase in GATA2, a 35.87-fold increase in C4BPA, and a 2.48-fold increase in CCR5 expression.[3][4][5] Conversely, genes associated with neutrophil function and inflammation, such as DEFA3, ELANE, and MMP9, were downregulated (0.18-fold, 0.14-fold, and 0.41-fold respectively).[3][4][5]
Impact on Sebaceous Gland Biology:
-
Downregulation of Lipid Metabolism: A key mechanism of isotretinoin is the reduction of sebum production. This is reflected at the gene expression level by the downregulation of numerous genes encoding enzymes involved in lipid metabolism after 8 weeks of treatment.[6]
-
Upregulation of Extracellular Matrix Proteins: Concurrently, isotretinoin upregulates the expression of genes encoding extracellular matrix proteins, which may contribute to tissue remodeling and the resolution of acne lesions.[6]
-
Early Effects on Cellular Differentiation: Within the first week of treatment, isotretinoin upregulates genes involved in cellular differentiation, as well as tumor suppressor genes and serine proteases.[6]
Spironolactone: Targeting the Androgen Receptor Signaling Pathway
Spironolactone's primary mechanism of action in acne is the blockade of the androgen receptor (AR). While direct, comprehensive gene expression studies in acne patients are limited, its effects can be inferred from its known pharmacological action.
-
Inhibition of Androgen-Regulated Genes: Androgens, such as dihydrotestosterone (DHT), bind to the AR and regulate the transcription of target genes involved in sebocyte proliferation and lipid production. By acting as an AR antagonist, spironolactone is expected to downregulate the expression of these androgen-dependent genes in sebaceous glands.
Experimental Protocols for Gene Expression Analysis
The validation of these mechanisms of action relies on robust experimental techniques to quantify gene expression. The two most common methods are Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) and RNA Sequencing (RNA-Seq).
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
qRT-PCR is a targeted approach to measure the expression of specific genes of interest.
Experimental Workflow:
-
RNA Extraction: Total RNA is isolated from skin biopsies or cultured skin cells using a suitable kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
-
qPCR Reaction Setup: The qPCR reaction is prepared by mixing the cDNA template with gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan), and a DNA polymerase in a specialized reaction buffer.
-
Amplification and Detection: The reaction is run in a real-time PCR machine, which cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. The fluorescence emitted is measured at each cycle, allowing for the quantification of the amount of amplified DNA in real-time.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative expression of the target gene is then calculated by normalizing it to the expression of a stable housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCt method.
RNA Sequencing (RNA-Seq)
RNA-Seq is a high-throughput sequencing technique that provides a comprehensive and unbiased view of the entire transcriptome.
Experimental Workflow:
-
RNA Isolation and Quality Control: Similar to qRT-PCR, high-quality total RNA is extracted from the biological samples.
-
Library Preparation: The RNA is fragmented, and adapters are ligated to the ends of the RNA fragments. The RNA is then reverse transcribed into cDNA. This collection of cDNA fragments with adapters is known as the sequencing library.
-
Sequencing: The prepared library is loaded onto a next-generation sequencing (NGS) platform (e.g., Illumina), where the cDNA fragments are sequenced to generate millions of short reads.
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are removed.
-
Alignment: The high-quality reads are aligned to a reference genome or transcriptome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are applied to identify genes that are significantly differentially expressed between different experimental conditions.
-
Conclusion
Gene expression analysis provides invaluable insights into the molecular mechanisms underpinning the therapeutic effects of this compound and its alternatives. While this compound exerts its influence through the modulation of inflammatory and regulatory gene networks, isotretinoin demonstrates a profound impact on sebaceous gland function and immune responses at the transcriptomic level. Spironolactone's action is more targeted, primarily inhibiting androgen-driven gene expression. The continued application of advanced gene expression analysis techniques will undoubtedly uncover further nuances in the mechanisms of these drugs, facilitating the development of more precise and effective treatments for a range of dermatological conditions.
References
- 1. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Altered Gene Expression in Acne Vulgaris Patients Treated by Oral Isotretinoin: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Disodium Azelate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of disodium azelate, ensuring compliance with general laboratory safety protocols.
This compound, the disodium salt of azelaic acid, is utilized in various research and development applications.[1][2][3] While some sources indicate that azelaic acid and its salts may not be classified as hazardous, it is imperative to treat all chemical waste with caution.[4][5] The following procedures are based on established guidelines for chemical waste disposal and should be followed to minimize risk and ensure regulatory compliance.[6][7][8][9][10]
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. Standard laboratory Personal Protective Equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]
Quantitative Data Summary
While specific quantitative hazard data for this compound is not consistently available across all safety data sheets, the information for its parent compound, azelaic acid, provides some context. It's important to note that hazard classifications can vary.
| Property | Value | Notes |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH401: Toxic to aquatic life | These classifications are for azelaic acid and should be considered as a precaution for this compound.[11][12] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[4] | Conflicting data exists, with some sources indicating toxicity to aquatic life.[11] Therefore, release into the environment should be avoided.[11] |
| Solubility in Water | Highly soluble | The high water solubility may influence its mobility in the environment.[3][4] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the disposal of both uncontaminated and contaminated this compound waste.
Methodology 1: Uncontaminated this compound (Solid or Aqueous Solution)
This procedure applies to pure, expired, or excess this compound and its aqueous solutions that have not been mixed with other hazardous chemicals.
-
Initial Assessment: Confirm that the this compound waste is not mixed with any other hazardous substances such as heavy metals, organic solvents, or other regulated chemicals.
-
Consult Safety Data Sheet (SDS) and Local Regulations: Always review the specific SDS for the this compound product in use and consult your institution's Environmental Health & Safety (EHS) office for local disposal guidelines. Some localities may permit drain disposal of neutralized, non-hazardous salts, while others require all chemical waste to be collected.[6][8]
-
Neutralization (if permitted for drain disposal): If your EHS office allows drain disposal of this specific, uncontaminated waste, check the pH of the aqueous solution. If the pH is alkaline, neutralize it by adding a dilute acid (e.g., 0.1M HCl) dropwise with stirring until the pH is within a neutral range (typically 6.0-8.0).
-
Drain Disposal (ONLY if explicitly permitted): If and only if permitted by your institution, the neutralized solution can be discharged down the drain with a copious amount of running water. Flush the drain with at least 20 times the volume of the disposed solution.
-
Hazardous Waste Collection (Standard Procedure): If drain disposal is not permitted, or if you are uncertain, treat the material as hazardous chemical waste.
-
Containment: Place the solid or aqueous waste into a designated, chemically-resistant, and clearly labeled hazardous waste container.[13] Ensure the container has a leak-proof, screw-on cap.[7]
-
Labeling: The container must be labeled with a hazardous waste tag that includes: "Hazardous Waste," the full chemical name "this compound," the quantity, the date of generation, and the principal investigator's name and contact information.[6]
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials and within secondary containment.[7][9]
-
Pickup: Arrange for disposal through your institution's EHS office.[6][13]
-
Methodology 2: Contaminated this compound Waste
This procedure applies to any this compound waste that is mixed with other hazardous materials.
-
Segregation: Do NOT attempt to neutralize or dispose of contaminated waste down the drain.[13]
-
Containment: Transfer the waste into a designated, chemically-resistant, and clearly labeled hazardous waste container.[13] The container must be in good condition and have a secure lid.[9]
-
Labeling: The hazardous waste label must include the full chemical names of ALL constituents in the mixture, including this compound, and their approximate percentages or volumes.[6][13] Do not use abbreviations or chemical formulas.[6]
-
Storage: Store the sealed container in a designated satellite accumulation area. Ensure it is segregated from incompatible waste streams (e.g., keep acids away from bases).[7][9]
-
Pickup: Arrange for disposal through your institution's EHS office.[6][7]
Spill Response
-
Small Spills (Solid): Wearing appropriate PPE, gently sweep the solid material to avoid creating dust and place it into a labeled container for disposal as hazardous waste.[13]
-
Small Spills (Aqueous): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbed material and place it in a sealed, labeled container for disposal as contaminated waste.[13]
-
Large Spills: Evacuate the immediate area and contact your institution's EHS office or emergency response team immediately.[13]
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. ewg.org [ewg.org]
- 2. This compound CAS#: 17265-13-3 [amp.chemicalbook.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Azelaic acid, disodium salt | C9H14Na2O4 | CID 159815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. download.basf.com [download.basf.com]
- 12. echa.europa.eu [echa.europa.eu]
- 13. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Disodium Azelate
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Disodium azelate. The following procedures are designed to ensure the safety of laboratory personnel and maintain compliance with standard laboratory safety practices. Given the absence of a universally harmonized safety data sheet (SDS), these recommendations are based on the prudent assumption that this compound is a mildly irritating chemical powder.
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a fume hood is recommended, especially when handling large quantities or when dust generation is likely.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Handling Procedures:
-
Before use, ensure all personnel are familiar with the potential hazards by reviewing the available safety information.
-
Minimize the generation of dust during handling.[1]
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale the powder.
-
Wash hands thoroughly with soap and water after handling.[2]
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles or safety glasses with side shields are required.[3] A face shield may be necessary for operations with a high risk of dust generation.[4] |
| Hand Protection | Chemically resistant gloves, such as nitrile or latex, should be worn.[3][5] Gloves should be inspected for integrity before each use. |
| Body Protection | A standard laboratory coat is required.[3] For larger quantities, consider a chemical-resistant apron. |
| Respiratory | Under normal conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH-approved N95 respirator or equivalent should be used.[6] |
Emergency and First Aid Procedures
Immediate response is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][9] If skin irritation occurs, seek medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Disposal Plan
This compound, if deemed non-hazardous by local regulations, can be disposed of following standard laboratory procedures for chemical waste. Always consult and adhere to local, state, and federal waste disposal regulations.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal of Non-Hazardous Chemical Waste:
-
For small quantities of what is determined to be non-hazardous chemical waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained and labeled.[11][12]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of as regular trash after defacing the label.[13]
Chemical Spill Workflow
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. hazmatschool.com [hazmatschool.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. pppmag.com [pppmag.com]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 9. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 10. fishersci.com [fishersci.com]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
